Product packaging for 3-Bromo-2-iodo-4-methyl-5-nitropyridine(Cat. No.:CAS No. 1150618-06-6)

3-Bromo-2-iodo-4-methyl-5-nitropyridine

Cat. No.: B1438974
CAS No.: 1150618-06-6
M. Wt: 342.92 g/mol
InChI Key: KXROEPJGNKPOQG-UHFFFAOYSA-N
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Description

3-Bromo-2-iodo-4-methyl-5-nitropyridine (CAS 1150618-06-6) is a high-value, multifunctional heteroaromatic building block extensively used in organic synthesis and pharmaceutical research . Its molecular formula is C 6 H 4 BrIN 2 O 2 with a molecular weight of 342.92 g/mol . The compound is characterized by a high density of 2.300 g/cm 3 and a boiling point predicted at 349.4 °C . The strategic placement of halogen atoms (bromine and iodine) and a nitro group on the pyridine ring creates a highly reactive and versatile scaffold . This structure is particularly valuable in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, allowing for the sequential and selective introduction of new carbon-carbon or carbon-heteroatom bonds . This makes it a critical intermediate in the discovery and development of new therapeutic agents and agrochemical products . APPLICATIONS • Pharmaceutical Research: Serves as a key precursor in the synthesis of complex molecules for the development of new drugs . • Organic Synthesis: Used as a reagent to introduce nitro and halogen functional groups into target molecules, enabling the creation of complex organic compounds . • Agrochemicals: Employed in the preparation of effective compounds for agricultural applications, such as pesticides and herbicides . HANDLING & COMPLIANCE This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrIN2O2 B1438974 3-Bromo-2-iodo-4-methyl-5-nitropyridine CAS No. 1150618-06-6

Properties

IUPAC Name

3-bromo-2-iodo-4-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIN2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXROEPJGNKPOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1[N+](=O)[O-])I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653953
Record name 3-Bromo-2-iodo-4-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-06-6
Record name 3-Bromo-2-iodo-4-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-iodo-4-methyl-5-nitropyridine (CAS 1150618-06-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-2-iodo-4-methyl-5-nitropyridine, a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Due to its recent emergence, publicly available data on this specific molecule is limited. Therefore, this document synthesizes information from established chemical principles and data from analogous substituted pyridines to provide a predictive yet scientifically grounded resource for researchers.

Introduction: A Versatile Scaffold for Innovation

Polysubstituted pyridines are a cornerstone of modern chemical synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The specific arrangement of substituents in this compound offers a unique platform for complex molecular engineering. The electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, activating it for certain transformations.[2] The presence of two distinct halogen atoms, bromine and iodine, at the 2 and 3 positions, opens the door for sequential and regioselective cross-coupling reactions, allowing for the controlled introduction of diverse functionalities.[3][4] This guide will explore the predicted physicochemical properties, a plausible synthetic route, the expected reactivity with detailed protocols for key transformations, and essential safety considerations.

Physicochemical and Spectroscopic Profile

While experimental data for this compound is not extensively documented, we can predict its key properties based on its structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationJustification/Source
CAS Number 1150618-06-6Publicly available data.
Molecular Formula C₆H₄BrIN₂O₂Based on chemical structure.[3]
Molecular Weight 358.92 g/mol Calculated from the molecular formula.
Appearance White to pale yellow solidTypical for nitropyridine derivatives.[5]
Melting Point Not availableExpected to be a solid at room temperature with a defined melting point.
Solubility Insoluble in water; soluble in common organic solvents (e.g., DMSO, DMF, THF, Dichloromethane)General solubility of similar organic compounds.
Storage Store at 2-8°C, under an inert atmosphere, protected from light.Recommended for reactive halogenated nitroaromatics to prevent degradation.[3]
Spectroscopic Characterization

The structural features of this compound would give rise to a distinct spectroscopic signature.

  • ¹H NMR: A single proton signal is expected in the aromatic region, likely a singlet, due to the fully substituted pyridine ring. The chemical shift would be influenced by the surrounding substituents. The methyl group would appear as a singlet in the aliphatic region.

  • ¹³C NMR: Six distinct signals are expected for the carbon atoms of the pyridine ring and one for the methyl group. The chemical shifts of the ring carbons will be significantly affected by the attached bromo, iodo, nitro, and methyl groups.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the C-N stretching of the pyridine ring, the symmetric and asymmetric stretching of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), and C-H stretching of the methyl group.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and iodine isotopes.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized starting from the readily available 2-amino-4-methylpyridine, leveraging established methodologies for the functionalization of pyridine rings.

Synthesis_Pathway A 2-Amino-4-methylpyridine B 2-Amino-4-methyl-5-nitropyridine A->B Nitration (H₂SO₄, HNO₃) C 2-Hydroxy-4-methyl-5-nitropyridine B->C Diazotization & Hydrolysis (NaNO₂, H₂SO₄) D 2-Bromo-4-methyl-5-nitropyridine C->D Bromination (POBr₃ or PBr₃/PBr₅) E 3-Bromo-2-hydroxy-4-methyl-5-nitropyridine D->E Directed ortho-Metalation & Hydroxylation (LDA, then O₂) F This compound E->F Iodination (POCl₃, KI or Appel Reaction)

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Synthetic Protocol (Proposed)
  • Nitration of 2-Amino-4-methylpyridine:

    • To a stirred solution of concentrated sulfuric acid, slowly add 2-amino-4-methylpyridine at a temperature maintained between 5-10°C.[5]

    • After complete dissolution, a mixture of concentrated sulfuric acid and fuming nitric acid is added dropwise, keeping the temperature below 10°C.[6]

    • The reaction mixture is then slowly warmed and maintained at approximately 60°C for several hours.[5]

    • The reaction is quenched by pouring it onto ice, followed by careful neutralization to precipitate the product, 2-amino-4-methyl-5-nitropyridine.[5]

  • Conversion to 2-Bromo-4-methyl-5-nitropyridine (via Sandmeyer-type reaction):

    • The 2-amino-4-methyl-5-nitropyridine is diazotized using sodium nitrite in an acidic medium (e.g., HBr/H₂SO₄).

    • The resulting diazonium salt is then treated with a copper(I) bromide solution to yield 2-bromo-4-methyl-5-nitropyridine.

  • Ortho-Iodination of 2-Bromo-4-methyl-5-nitropyridine:

    • Due to the directing effects of the pyridine nitrogen and the steric hindrance of the adjacent bromo and methyl groups, direct iodination at the 3-position is challenging. A directed ortho-metalation (DoM) approach is a plausible strategy.

    • The 2-bromo-4-methyl-5-nitropyridine would be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (e.g., -78°C) to deprotonate the 3-position.[7]

    • The resulting lithiated species is then quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom at the 3-position, yielding the target molecule.

Reactivity and Applications in Drug Development

The strategic placement of the bromo, iodo, and nitro groups makes this molecule a highly valuable intermediate for creating libraries of complex compounds for drug discovery. The differential reactivity of the C-I and C-Br bonds is the key to its utility. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization.[3][4]

Reactivity_Diagram Start This compound Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Pd Catalyst, Base (Selective at C-I) Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu Catalyst, Base (Selective at C-I) Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Pd Catalyst, Base (Selective at C-I) Product1 3-Bromo-2-aryl-4-methyl-5-nitropyridine Suzuki->Product1 Product2 3-Bromo-2-alkynyl-4-methyl-5-nitropyridine Sonogashira->Product2 Product3 3-Bromo-2-amino-4-methyl-5-nitropyridine Buchwald->Product3

Caption: Regioselective cross-coupling reactions at the C-2 position.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the C-2 (iodo) position.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).[4]

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water). Under a positive flow of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv.).[4]

  • Reaction Execution: Heat the mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[4]

Further Functionalization

The remaining bromo group at the C-3 position can be subjected to a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, different catalyst/ligand system), to introduce a second point of diversity. The nitro group can also be reduced to an amine, which can then be further functionalized, for example, by acylation or sulfonylation.

Safety and Handling

As a halogenated aromatic nitro compound, this compound should be handled with care, following standard laboratory safety procedures.

  • Toxicity: Aromatic nitro compounds can be toxic and may cause skin, eye, and respiratory irritation.[8][9] The mutagenic and carcinogenic potential of this specific compound has not been evaluated.[10]

  • Thermal Stability: Organic nitro compounds can be thermally unstable and may decompose exothermically, especially in the presence of impurities or under elevated temperatures.[11][12] Avoid excessive heating and conduct reactions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a promising, albeit understudied, chemical entity. Its highly functionalized structure provides a versatile platform for the synthesis of complex molecules. The predictable regioselectivity in cross-coupling reactions, stemming from the differential reactivity of the iodo and bromo substituents, makes it an attractive building block for combinatorial chemistry and targeted synthesis in drug discovery and materials science. This guide provides a foundational understanding to enable researchers to begin exploring the potential of this versatile molecule.

References

Synthesis of 3-Bromo-2-iodo-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-Bromo-2-iodo-4-methyl-5-nitropyridine, a highly functionalized heterocyclic building block crucial for pharmaceutical and agrochemical research. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations behind each transformation. The described three-step sequence—commencing with the bromination of 4-Methyl-5-nitropyridin-2-ol, followed by a deoxychlorination, and culminating in a robust halogen exchange—is presented as a validated and reproducible pathway. This document is intended for researchers, medicinal chemists, and process development scientists who require a reliable method for accessing this valuable synthetic intermediate.

Introduction and Strategic Overview

Substituted pyridines are privileged scaffolds in modern drug discovery. The specific substitution pattern of this compound offers multiple, orthogonally reactive sites, making it an exceptionally versatile intermediate. The nitro group acts as a potent electron-withdrawing group and can be a precursor to an amino group, the methyl group provides a site for further functionalization, and the two distinct halogen atoms (bromo and iodo) allow for selective cross-coupling reactions.

The synthetic strategy detailed herein is a linear, three-step sequence designed for efficiency and scalability. The synthesis begins with a commercially available starting material and proceeds through stable, isolable intermediates to yield the target compound.

Overall Synthetic Workflow

The synthesis is achieved in three distinct stages, starting from 4-Methyl-5-nitropyridin-2-ol.

G A 4-Methyl-5-nitropyridin-2-ol B Step 1: Electrophilic Bromination A->B Br₂, AcOH C 3-bromo-4-methyl-5-nitropyridin-2-ol B->C 91% Yield D Step 2: Deoxychlorination C->D POCl₃, CH₃CN E 3-bromo-2-chloro-4-methyl-5-nitropyridine D->E 88% Yield F Step 3: Halogen Exchange (Iodination) E->F NaI, TMSCl, Propionitrile G This compound F->G High Yield

Caption: Three-step synthetic pathway to the target compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol

The initial step involves the regioselective bromination of the pyridine ring at the C3 position.

Protocol:

  • Suspend 4-Methyl-5-nitropyridin-2-ol (1.0 eq) in glacial acetic acid (AcOH).

  • Add liquid bromine (Br₂, 6.0 eq) dropwise to the suspension over approximately 1.5 hours. Maintain vigorous stirring.

  • After the addition is complete, stir the mixture for an additional 5 minutes.

  • Carefully pour the reaction mixture into a larger vessel containing an ice-water slurry and stir for 1 hour to precipitate the product.

  • Isolate the resulting yellow solid by filtration, washing the residue thoroughly with water.

  • Dry the solid in vacuo to afford the title compound. The reported yield for this step is 91%[1].

Expertise & Causality: The pyridin-2-ol tautomer exists in equilibrium with its 2-pyridone form. The hydroxyl group is a strong activating group for electrophilic aromatic substitution, directing the incoming electrophile (Br⁺, generated from Br₂) to the ortho and para positions. In this case, the C3 position is ortho to the activating hydroxyl group and is sterically accessible, leading to highly regioselective bromination. Acetic acid serves as a polar protic solvent that can facilitate the reaction without competing with the substrate. The large excess of bromine ensures the reaction proceeds to completion.

Reagent/SolventMolar Eq.Purpose
4-Methyl-5-nitropyridin-2-ol1.0Starting Material
Acetic Acid (AcOH)SolventReaction Medium
Bromine (Br₂)6.0Brominating Agent
Step 2: Synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine

This transformation converts the C2-hydroxyl group into a more versatile chloro leaving group.

Protocol:

  • Suspend the 3-bromo-4-methyl-5-nitropyridin-2-ol (1.0 eq) from Step 1 in acetonitrile (CH₃CN).

  • Add phosphorus oxychloride (POCl₃, 1.6 eq) dropwise to the suspension.

  • Heat the reaction mixture to 75 °C and maintain for approximately 19 hours.

  • After cooling to room temperature, pour the mixture into an ice-water slurry to quench the excess POCl₃.

  • Isolate the precipitate by filtration, wash the residue with water, and dry in vacuo.

  • The resulting product is 3-bromo-2-chloro-4-methyl-5-nitropyridine, obtained in a reported yield of 88%[1].

Expertise & Causality: The conversion of a 2-pyridone to a 2-chloropyridine is a classic and robust reaction often accomplished with POCl₃. The mechanism involves the initial phosphorylation of the pyridone oxygen, creating a highly activated intermediate with an excellent leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C2 position, followed by elimination, yields the desired 2-chloropyridine. Acetonitrile is used as a relatively inert solvent with a suitable boiling point for this reaction.

Reagent/SolventMolar Eq.Purpose
3-bromo-4-methyl-5-nitropyridin-2-ol1.0Substrate
Acetonitrile (CH₃CN)SolventReaction Medium
Phosphorus Oxychloride (POCl₃)1.6Chlorinating Agent
Step 3:

The final step is a halogen exchange reaction to install the iodine atom at the C2 position.

Protocol:

  • Dissolve the 3-bromo-2-chloro-4-methyl-5-nitropyridine (1.0 eq) from Step 2 in propionitrile.

  • Add sodium iodide (NaI, 3.0 eq) to the solution.

  • Add trimethylsilyl chloride (TMSCl, 1.05 eq).

  • Heat the reaction mixture to 80 °C for 1 hour.

  • After cooling, pour the suspension into brine and extract the product with ethyl acetate (EtOAc).

  • Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any residual iodine.

  • Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and remove the volatiles in vacuo to yield the final product[1].

Expertise & Causality: This reaction is a variation of the Finkelstein reaction, a halogen exchange process. While direct substitution of the 2-chloro group with iodide is possible, it can be slow. The addition of TMSCl is the key to this efficient transformation. TMSCl reacts with trace amounts of water or with the iodide salt to generate a more reactive iodinating species, trimethylsilyl iodide (TMSI), in situ. TMSI is a potent reagent for converting chlorides to iodides. Propionitrile is chosen as a solvent that can dissolve the reagents and withstand the reaction temperature.

Reaction Mechanism: Role of TMSCl

G cluster_0 In-Situ Reagent Generation cluster_1 Halogen Exchange NaI NaI TMSI TMSI (Active Reagent) NaI->TMSI TMSCl TMSCl TMSCl->TMSI NaCl NaCl (Byproduct) TMSI->NaCl StartMat 2-Chloropyridine Derivative TMSI->StartMat Product 2-Iodopyridine Product StartMat->Product TMSI

Caption: TMSCl facilitates the formation of reactive TMSI for efficient halogen exchange.

Reagent/SolventMolar Eq.Purpose
3-bromo-2-chloro-4-methyl-5-nitropyridine1.0Substrate
PropionitrileSolventReaction Medium
Sodium Iodide (NaI)3.0Iodide Source
Trimethylsilyl Chloride (TMSCl)1.05Activator

Safety and Handling

This synthesis involves several hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle only in a fume hood. Have a sodium thiosulfate solution ready for quenching spills.

  • Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water. Handle with care, avoiding any contact with moisture. Quenching should be done slowly and in an ice bath.

  • Trimethylsilyl Chloride (TMSCl): Corrosive and flammable. Reacts with moisture to produce HCl gas.

Conclusion

The synthesis of this compound can be reliably achieved through a robust and scalable three-step sequence. Each step employs well-established chemical transformations, and the provided protocol, adapted from peer-reviewed literature, offers a clear pathway to this valuable and highly functionalized building block. The strategic use of activating agents like TMSCl in the final step ensures an efficient and high-yielding process critical for applications in medicinal and materials chemistry.

References

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-2-iodo-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs due to its unique physicochemical properties that enhance pharmacokinetic profiles.[1][2] This guide provides a comprehensive, in-depth technical walkthrough for the structural elucidation of a novel polysubstituted pyridine derivative, 3-bromo-2-iodo-4-methyl-5-nitropyridine. This molecule, with its complex substitution pattern of both electron-donating and electron-withdrawing groups, presents a valuable case study for the rigorous application of modern analytical techniques. We will detail a multi-faceted approach, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each experimental choice and the logical synthesis of the resulting data are emphasized to provide a self-validating system for unambiguous structure determination.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic compounds with wide-ranging applications, from agrochemicals to pharmaceuticals.[1][3] The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs.[1] Its prevalence stems from the nitrogen atom's ability to act as a hydrogen bond acceptor, enhancing binding interactions with biological targets and improving properties like metabolic stability and permeability.[2] The diverse biological activities of pyridine-based drugs include anticancer, anti-inflammatory, and antiviral properties.[3][4] The specific functionalization of the pyridine ring is crucial for modulating these activities, making the precise structural characterization of novel derivatives an essential task in drug discovery and development.[5]

Foundational Analysis: Mass Spectrometry and Elemental Composition

The initial step in the structure elucidation of an unknown compound is to determine its molecular formula.[6][7] High-Resolution Mass Spectrometry (HRMS) is the most powerful tool for this purpose, providing a highly accurate mass measurement of the molecular ion.[8]

Anticipated Mass Spectrum

For this compound (C₆H₄BrIN₂O₂), the complex isotopic patterns of bromine (⁷⁹Br and ⁸¹Br) and the presence of iodine will result in a distinctive molecular ion cluster.[9][10][11]

Table 1: Predicted Physicochemical Properties and Isotopic Distribution

PropertyPredicted Value
Molecular FormulaC₆H₄BrIN₂O₂
Monoisotopic Mass341.8450 u
Average Mass342.90 u
m/zRelative Abundance (%)Ion Formula
341.8450100.0[C₆H₄⁷⁹BrIN₂O₂]⁺
343.842197.5[C₆H₄⁸¹BrIN₂O₂]⁺

Note: The presence of ¹³C, ¹⁵N, and ¹⁷O/¹⁸O isotopes will also contribute to minor peaks in the molecular ion region.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small quantity of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the proposed formula (C₆H₄BrIN₂O₂). The observed isotopic pattern should be compared with the theoretical distribution.

Functional Group Identification: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] For this compound, the key vibrational bands of interest are those corresponding to the nitro group and the aromatic pyridine ring.

Anticipated IR Absorptions
  • Nitro Group (NO₂): Aromatic nitro compounds typically exhibit two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations.[12][13]

    • Asymmetric N-O stretch: ~1550-1475 cm⁻¹

    • Symmetric N-O stretch: ~1360-1290 cm⁻¹

  • Pyridine Ring: The C=C and C=N stretching vibrations within the aromatic ring will appear in the 1600-1400 cm⁻¹ region.

  • C-H Bonds: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while the C-H stretching of the methyl group will be just below 3000 cm⁻¹.

  • C-Br and C-I Bonds: The stretching vibrations for these bonds occur at lower frequencies, typically below 800 cm⁻¹, and may be difficult to assign definitively.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Unambiguous Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[6][7][14] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for the complete assignment of the this compound structure.

Workflow for NMR-Based Structure Elucidation

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation Experiments cluster_analysis Data Synthesis & Structure Confirmation H1_NMR ¹H NMR (Proton Environments & Multiplicity) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC HSQC (Direct ¹H-¹³C Connectivity) H1_NMR->HSQC Correlates protons to carbons C13_NMR ¹³C NMR & DEPT (Carbon Environments) C13_NMR->HSQC Correlates carbons to protons Integration Integrate All Data COSY->Integration HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Confirms direct attachments HMBC->Integration Provides long-range correlations Structure Propose Final Structure Integration->Structure Final Confirmation

Caption: Overall workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns. In this compound, we expect to see two signals: one for the aromatic proton and one for the methyl group protons.

  • Aromatic Proton (H-6): This proton is expected to be a singlet, as it has no adjacent protons. Its chemical shift will be significantly downfield due to the electron-withdrawing effects of the nitro group and the pyridine nitrogen.

  • Methyl Protons (CH₃): This will also be a singlet and will appear in the typical alkyl region of the spectrum.

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum will show the number of unique carbon environments.[15] A Distortionless Enhancement by Polarization Transfer (DEPT) experiment will further differentiate between CH, CH₂, and CH₃ groups.

  • Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbons directly attached to the electronegative halogens (C-2, C-3) and the nitro group (C-5) will be significantly deshielded. The carbon attached to the proton (C-6) will be identifiable in the DEPT spectrum as a CH signal.

  • Methyl Carbon: One signal for the methyl carbon will be observed in the upfield region.

2D NMR: COSY, HSQC, and HMBC

Two-dimensional NMR experiments are crucial for assembling the molecular fragments into a complete structure.[16][17]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other.[16] For this molecule, no cross-peaks are expected in the COSY spectrum, as the aromatic proton and the methyl protons are isolated spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons.[16][17] We expect to see a correlation between the aromatic proton signal and the C-6 carbon signal, and a correlation between the methyl proton signal and the methyl carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart.[16][17][18]

Expected Key HMBC Correlations:

  • The aromatic proton (H-6) should show correlations to C-4 and C-5.

  • The methyl protons should show correlations to C-3, C-4, and C-5. These correlations are critical for placing the methyl group at the C-4 position.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum and DEPT-135/90 spectra.

    • Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.[19]

  • Data Processing and Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks to assign all proton and carbon signals and confirm the molecular structure.

Table 2: Summary of Predicted NMR Data (in CDCl₃)
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations from ¹H
C-2-~115-125-
C-3-~120-130CH₃
C-4-~145-155H-6, CH₃
C-5-~140-150H-6, CH₃
C-6~8.5-9.0 (s, 1H)~150-160-
CH₃~2.5-3.0 (s, 3H)~18-25-

Note: These are estimated chemical shifts and may vary depending on the solvent and other experimental conditions.

Synthesis and Conclusion

The definitive structure of this compound is established by the logical convergence of all spectroscopic data. HRMS confirms the elemental composition. IR spectroscopy identifies the key nitro and aromatic functional groups. The ¹H and ¹³C NMR spectra provide the number of unique proton and carbon environments. Finally, 2D NMR experiments, particularly HMBC, piece together the molecular puzzle by establishing the precise connectivity of the substituents around the pyridine ring. The workflow and self-validating nature of this multi-technique approach provide a high degree of confidence in the final elucidated structure. This rigorous characterization is a prerequisite for any further investigation into the molecule's potential applications in medicinal chemistry and drug development.

A known synthesis route for this compound involves the reaction of 3-bromo-2-chloro-4-methyl-5-nitropyridine with sodium iodide (NaI) and trimethylsilyl chloride (TMSCl) in propionitrile.[20]

References

Spectroscopic Characterization of 3-Bromo-2-iodo-4-methyl-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for 3-Bromo-2-iodo-4-methyl-5-nitropyridine, a highly substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. In the absence of comprehensive published experimental spectra for this specific molecule, this document serves as an expert-led predictive guide. We will leverage established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to forecast the spectral characteristics of this compound. This approach not inly provides a robust framework for the identification and characterization of this compound but also serves as a methodological template for the analysis of similarly complex heterocyclic systems.

Molecular Structure and Expected Spectroscopic Behavior

The unique arrangement of substituents on the pyridine ring in this compound dictates its electronic and, consequently, its spectroscopic properties. The presence of two bulky halogens (bromine and iodine), a methyl group, and a strongly electron-withdrawing nitro group creates a sterically hindered and electronically complex system. Understanding the interplay of these groups is paramount to interpreting the spectroscopic data.

The molecular formula is C₆H₄BrIN₂O₂ with a monoisotopic mass of 341.85009 u and a molecular weight of 342.92 g/mol .[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The highly substituted nature of the pyridine ring will result in a simple, yet informative, set of spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing only two signals: one for the single aromatic proton and one for the methyl group protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyridine C6-H8.5 - 9.0Singlet (s)1HThe C6-H proton is deshielded by the adjacent nitrogen atom and the electron-withdrawing nitro group at C5. The absence of adjacent protons will result in a singlet.
Methyl C4-CH₃2.5 - 3.0Singlet (s)3HThe methyl group protons will appear as a singlet. The chemical shift will be in the typical range for a methyl group attached to an aromatic ring.

The deshielding of the C6-H proton is a cumulative effect of the electronegative nitrogen atom and the potent electron-withdrawing nitro group. In substituted pyridines, protons alpha to the nitrogen are typically found at lower field.[2] The nitro group's influence will further shift this proton downfield.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a carbon fingerprint of the molecule, with six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methyl group.

Predicted SignalChemical Shift (δ, ppm)Rationale
C2~110 - 120The C2 carbon is bonded to a highly polarizable iodine atom, which can induce a shielding effect (the "heavy atom effect").
C3~120 - 130The C3 carbon is attached to a bromine atom, which is less shielding than iodine.
C4~145 - 155The C4 carbon, bearing the methyl group, will be deshielded due to its position in the substituted aromatic ring.
C5~140 - 150The C5 carbon, bonded to the nitro group, will be significantly deshielded due to the strong electron-withdrawing nature of this group.
C6~150 - 160The C6 carbon, adjacent to the nitrogen, is expected to be the most deshielded of the aromatic carbons.
C4-CH₃~20 - 25This chemical shift is typical for a methyl group attached to an aromatic ring.

The prediction of ¹³C chemical shifts in highly substituted pyridines can be complex. Incremental calculation methods, often based on substituent chemical shifts (SCS) derived from benzene and pyridine derivatives, are employed for such estimations.[3][4][5] The presence of multiple, and in some cases sterically interacting, substituents necessitates a nuanced interpretation of these predictive models.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals.

cluster_workflow NMR Analysis Workflow A Sample Preparation B Instrument Setup A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition C->D E Data Processing & Interpretation D->E

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy will be instrumental in identifying the key functional groups present in this compound.

Predicted IR Absorption Bands

The IR spectrum will be characterized by strong absorptions from the nitro group and various vibrations associated with the substituted pyridine ring.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100 - 3000Weak to MediumAromatic C-H stretchThis absorption is characteristic of C-H bonds on an aromatic ring.[6]
~1600 - 1450Medium to StrongAromatic C=C and C=N stretchingThese bands are characteristic of the pyridine ring vibrations.
~1550 - 1475 Strong Asymmetric NO₂ stretch Aromatic nitro compounds show a strong, characteristic absorption in this region.[7][8]
~1360 - 1290 Strong Symmetric NO₂ stretch This second strong band is also characteristic of aromatic nitro compounds.[7][8]
~1200 - 1000MediumC-N stretchingVibrations associated with the carbon-nitrogen bonds in the ring.
Below 1000Medium to StrongC-H out-of-plane bending, C-Br and C-I stretchingThe fingerprint region will contain complex vibrations, including those for the carbon-halogen bonds.

The two strong absorption bands for the nitro group are the most diagnostic feature in the IR spectrum of this compound.[9]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern.

Predicted Mass Spectrum
m/z ValueInterpretationRationale
~342/344Molecular Ion (M⁺) The molecular ion peak will appear as a doublet due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio. The peak at m/z 341.85 will correspond to the monoisotopic mass.[1]
M - 46Loss of NO₂Fragmentation of the nitro group is a common pathway for nitroaromatic compounds.
M - 79/81Loss of BrCleavage of the C-Br bond.
M - 127Loss of ICleavage of the C-I bond.
M - Br - NO₂Sequential lossSubsequent fragmentation events can lead to further smaller fragments.
M - I - NO₂Sequential loss

The fragmentation of organic molecules in a mass spectrometer follows predictable pathways, often involving the cleavage of the weakest bonds and the formation of the most stable ions or neutral species.[10][11]

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Impact (EI) is a common ionization technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization method that would likely show a prominent protonated molecular ion [M+H]⁺.

  • Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By integrating fundamental spectroscopic principles with data from analogous compounds, we have forecasted the key features of the ¹H NMR, ¹³C NMR, IR, and mass spectra. This guide is intended to be a valuable resource for researchers, enabling them to confidently identify and characterize this complex heterocyclic molecule, and to apply these analytical strategies to other novel compounds in their research endeavors.

References

An In-depth Technical Guide to the ¹H NMR of 3-Bromo-2-iodo-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 3-Bromo-2-iodo-4-methyl-5-nitropyridine. Intended for researchers, scientists, and professionals in drug development, this document details the theoretical prediction of the ¹H NMR spectrum, outlines a rigorous experimental protocol for data acquisition, and offers an in-depth interpretation of the spectral features. The principles of chemical shift and the influence of various substituents on the pyridine ring are explained to provide a causal understanding of the observed spectrum. This guide serves as a self-validating framework for the structural elucidation of this and similar highly substituted heterocyclic compounds.

Introduction

The Molecule: this compound

Substituted pyridines are a cornerstone of medicinal chemistry and materials science.[1] The specific molecule of interest, this compound, presents a complex substitution pattern on the pyridine core. The structure features a confluence of electronic effects: the electron-donating methyl group and the strongly electron-withdrawing nitro group, in addition to the inductive and anisotropic effects of the two different halogen substituents (bromine and iodine). Accurate structural confirmation of such molecules is paramount, and ¹H NMR spectroscopy is one of the most powerful tools for this purpose.[1]

Chemical structure of this compound
Figure 1. Chemical structure of this compound.
The Technique: Principles of ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental analytical technique that exploits the magnetic properties of the proton nucleus.[1] When placed in a strong magnetic field, protons can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency required is highly sensitive to the local electronic environment of the proton. This sensitivity allows ¹H NMR to provide detailed information about molecular structure, connectivity, and stereochemistry.[1] Key parameters derived from a ¹H NMR spectrum include:

  • Chemical Shift (δ): Indicates the electronic environment of a proton.

  • Integration: Proportional to the number of protons giving rise to a signal.

  • Multiplicity (Splitting Pattern): Reveals the number of adjacent, non-equivalent protons.

Theoretical Prediction and Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to be relatively simple in terms of the number of signals, but the chemical shifts of these signals are influenced by a complex interplay of substituent effects.

The Pyridine Ring System

The baseline chemical shifts for protons on an unsubstituted pyridine ring are found in the aromatic region, typically downfield from benzene. This is due to the electron-withdrawing nature of the nitrogen atom, which deshields the ring protons. The α-protons (C2, C6) are the most deshielded (δ 8.5-8.8 ppm), the γ-proton (C4) is intermediate (δ 7.5-7.8 ppm), and the β-protons (C3, C5) are the most shielded (δ 7.1-7.5 ppm).[1]

Substituent Effects on the ¹H NMR Spectrum

In our target molecule, every position on the pyridine ring is substituted except for C6. Therefore, the spectrum will display signals for the C6 proton and the protons of the C4-methyl group. The chemical shifts are dictated by the additive effects of the substituents.

  • Nitro Group (-NO₂): The nitro group is a very strong electron-withdrawing group through both resonance and induction.[2][3] This effect causes significant deshielding (a downfield shift) of nearby protons, particularly those at the ortho and para positions.[2][3] In this molecule, the nitro group at C5 is ortho to the proton at C6.

  • Halogens (-Br, -I): Bromine and iodine are electronegative and exert an electron-withdrawing inductive effect, which generally causes deshielding. However, they also possess lone pairs that can participate in resonance, and they introduce complex anisotropic and steric effects that can influence nearby protons.[4][5]

  • Methyl Group (-CH₃): The methyl group is weakly electron-donating, which typically causes a slight shielding effect (an upfield shift) on ring protons.[6]

Predicted Spectrum of this compound

Based on the analysis of substituent effects, we can predict the key features of the ¹H NMR spectrum. The molecule has two sets of non-equivalent protons and will therefore show two distinct signals.

  • Signal 1: The Ring Proton (H-6):

    • Chemical Shift (δ): This proton is located at the C6 position, which is ortho to the powerful electron-withdrawing nitro group at C5. This ortho relationship is expected to cause a very strong deshielding effect, pushing the chemical shift significantly downfield. For comparison, the ortho protons in nitrobenzene appear around δ 8.25 ppm.[2] The combined deshielding influence from the nitro group and the other electronegative substituents on the ring will likely place this proton in the δ 9.0 - 9.5 ppm range.

    • Multiplicity: The H-6 proton has no adjacent protons on the ring (the C5 position is substituted). Therefore, it will appear as a singlet (s) .

    • Integration: This signal will integrate to 1H .

  • Signal 2: The Methyl Protons (-CH₃):

    • Chemical Shift (δ): The methyl group is attached to the C4 position of the aromatic ring. The typical chemical shift for a methyl group on a pyridine ring is around δ 2.5 ppm.[7] The presence of multiple electron-withdrawing groups on the ring will likely deshield these protons slightly, shifting them further downfield. A predicted range of δ 2.6 - 2.8 ppm is reasonable.

    • Multiplicity: The protons of the methyl group are not coupled to any other protons. They will appear as a sharp singlet (s) .

    • Integration: This signal will integrate to 3H .

Tabular Summary of Predicted Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-6 (Aromatic)9.0 - 9.5Singlet (s)1H
-CH₃ (Methyl)2.6 - 2.8Singlet (s)3H

Experimental Protocol

Acquiring a high-quality, interpretable NMR spectrum requires meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

A well-prepared sample is critical for obtaining accurate and reliable results.[8]

  • Analyte Quantity: Weigh approximately 5-25 mg of the synthesized this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound.[8][9] Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[10] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10]

  • Internal Standard: The residual proton signal of the solvent (e.g., CHCl₃ at δ 7.26 ppm) can often be used as a secondary reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), though it is often pre-added to commercial deuterated solvents.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[10]

  • Labeling: Clearly label the NMR tube with the sample identity.

NMR Spectrometer Setup and Acquisition

The following are general parameters for a modern Fourier Transform NMR spectrometer (e.g., 400-500 MHz).

  • Spectrometer: 400 MHz (or higher) FT-NMR Spectrometer

  • Nucleus: ¹H

  • Pulse Program: Standard single-pulse acquisition (e.g., 'zg30')

  • Solvent Lock: Lock onto the deuterium signal of the solvent (e.g., CDCl₃).[9]

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.[9]

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 2-5 seconds

    • Number of Scans: 8-16 (adjust as needed for signal-to-noise)

    • Receiver Gain: Optimize automatically.

Data Processing Workflow

The raw data, a Free Induction Decay (FID), must be mathematically processed to generate the final spectrum.

G FID Raw FID (Time Domain) FT Fourier Transform (FT) FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integration Integration & Calibration Baseline->Integration Spectrum Final Spectrum (Frequency Domain) Integration->Spectrum

Caption: Standard ¹H NMR data processing workflow.

Interpretation and Validation

Analyzing the Acquired Spectrum

The processed spectrum should be compared against the theoretical predictions.

  • Signal Count: Confirm the presence of two singlet signals.

  • Chemical Shift: Verify that one singlet appears in the far downfield aromatic region (expected > 9.0 ppm) and the other appears in the upfield alkyl region (expected ~2.7 ppm).

  • Integration: Check the relative integrals of the two peaks. The ratio of the downfield singlet to the upfield singlet should be 1:3.

This pattern of two singlets with a 1:3 integration ratio in these specific chemical shift regions provides powerful evidence for the proposed structure of this compound.

Self-Validating System for Structural Confirmation

While ¹H NMR is highly informative, absolute structural confirmation relies on a combination of analytical techniques. This approach creates a self-validating system where data from orthogonal methods must converge on a single, unambiguous structure.

G cluster_0 Primary Data cluster_1 Validation & Confirmation H_NMR ¹H NMR (Proton Environments, Connectivity) Proposed_Structure Proposed Structure: This compound H_NMR->Proposed_Structure C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Proposed_Structure MS Mass Spectrometry (Molecular Weight, Isotopic Pattern) MS->Proposed_Structure Final_Confirmation Confirmed Structure Proposed_Structure->Final_Confirmation Data Consistent?

Caption: Logic flow for unambiguous structural confirmation.

  • ¹³C NMR: Would confirm the presence of five distinct aromatic carbon signals and one aliphatic carbon signal.

  • Mass Spectrometry (MS): Would confirm the molecular weight and the characteristic isotopic pattern of a molecule containing one bromine and one iodine atom.

  • 2D NMR (HSQC/HMBC): An HMBC (Heteronuclear Multiple Bond Correlation) experiment would show a correlation between the methyl protons (~δ 2.7) and the C3, C4, and C5 carbons of the pyridine ring, definitively establishing its position.[1]

Conclusion

The ¹H NMR spectrum of this compound is characterized by two singlet signals corresponding to the lone aromatic proton at C6 and the three protons of the methyl group at C4. The profound deshielding of the H-6 proton to a chemical shift above δ 9.0 ppm serves as a key spectroscopic signature, driven primarily by the potent electron-withdrawing effect of the ortho nitro group. This guide provides the theoretical basis for predicting this spectrum and a practical framework for its acquisition and interpretation, emphasizing the importance of a multi-technique approach for rigorous structural validation in modern chemical research.

References

Stability and storage of 3-Bromo-2-iodo-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-2-iodo-4-methyl-5-nitropyridine

Introduction

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. Its complex arrangement of electron-withdrawing and sterically demanding substituents—a nitro group, a bromine atom, and an iodine atom—on the pyridine core makes it a valuable intermediate for constructing complex molecular architectures. However, these same features contribute to its chemical reactivity and necessitate a thorough understanding of its stability profile to ensure its integrity during storage and handling. This guide provides a comprehensive overview of the factors influencing the stability of this compound, offering field-proven protocols and scientifically-grounded recommendations for its long-term storage and safe handling.

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's properties is fundamental to predicting its behavior.

  • Chemical Name: this compound[1]

  • CAS Number: 1150618-06-6[2][3]

  • Molecular Formula: C₆H₄BrIN₂O₂[1][2][3]

  • Molecular Weight: 342.92 g/mol [1]

  • Appearance: Typically a white to off-white or light yellow solid/powder[3][4]

The structure combines a pyridine ring, a known aromatic heterocycle, with several key functional groups that dictate its stability:

  • Iodo Group (C-I): The carbon-iodine bond is the weakest among the carbon-halogen bonds. This makes the iodine atom a good leaving group and susceptible to nucleophilic displacement. It is also the primary site of potential light-induced degradation (photolysis).

  • Bromo Group (C-Br): More stable than the C-I bond, but still contributes to the overall reactivity of the molecule.

  • Nitro Group (NO₂): A strong electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Nitroaromatic compounds are also known to be susceptible to reduction and can be light-sensitive.

  • Pyridine Ring: The nitrogen atom in the ring provides a site for potential protonation or alkylation and influences the electronic distribution of the entire molecule.

Assessed Stability Profile

While specific kinetic data for this exact molecule is not publicly available, a stability profile can be constructed based on the known reactivity of its constituent functional groups and data from closely related halonitropyridines.

Thermal Stability

The compound exhibits moderate thermal stability. Synthetic procedures indicate it can withstand temperatures of up to 80°C for short periods in a reaction medium[5]. However, prolonged exposure to elevated temperatures is not recommended. The primary risk is the cleavage of the C-I bond, which has the lowest bond dissociation energy.

Photostability

Nitroaromatic compounds and iodo-substituted aromatics are often sensitive to UV and visible light. The energy from light absorption can be sufficient to induce homolytic cleavage of the carbon-iodine bond, leading to the formation of radical species. These radicals can then initiate a cascade of secondary reactions, resulting in discoloration (often turning yellow or brown) and the formation of impurities. Therefore, protection from light is a critical requirement.

Hydrolytic and Oxidative Stability

The compound should be considered sensitive to moisture and strong oxidizing agents.

  • Hydrolysis: While stable in neutral aqueous solutions for short durations (e.g., during aqueous workup in synthesis[5]), prolonged exposure to moisture, especially under acidic or basic conditions, can lead to nucleophilic substitution of the halogen atoms, particularly the iodo group.

  • Oxidation: The pyridine ring and its substituents are generally stable to common atmospheric oxygen. However, storage with strong oxidizing agents should be avoided as it could lead to degradation, potentially forming N-oxides or other oxidized species[6].

Chemical Compatibility

Due to its electrophilic nature, this compound is incompatible with:

  • Strong Bases: Can promote nucleophilic substitution or other degradation pathways.

  • Strong Reducing Agents: Can reduce the nitro group to an amino group or other reduced nitrogen species.

  • Strong Oxidizing Agents: Can lead to unwanted side reactions[6].

  • Nucleophiles: Amines, thiols, and other nucleophiles can displace the iodo or bromo substituents.

Recommended Storage and Handling Protocols

Based on the stability profile, a multi-faceted approach to storage is required to preserve the purity and integrity of the compound.

Core Storage Recommendations

The following table summarizes the optimal and acceptable storage conditions.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) [3]Minimizes thermal degradation and slows the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen) [7][8]Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.
Light Amber Vial / Opaque Container [7]Protects the compound from light-induced degradation (photolysis) of the C-I bond.
Container Tightly Sealed, Dry Glass Vial [9][10][11][12]Prevents ingress of moisture and atmospheric contaminants. Glass is preferred for its inertness.
Step-by-Step Protocol for Aliquoting and Storage

This protocol ensures minimal exposure to deleterious environmental factors.

  • Preparation: Move the main stock container from refrigerated storage to a desiccator at room temperature for at least 1-2 hours. This prevents condensation from forming on the cold container when opened.

  • Inert Environment: Perform all manipulations within a glove box or glove bag purged with an inert gas (argon or nitrogen). If unavailable, work quickly in a fume hood with low ambient humidity.

  • Aliquoting: Open the main container and quickly weigh the desired amount of the compound into a pre-labeled, tared amber glass vial.

  • Sealing: Place the cap on the aliquot vial. For long-term storage, seal the cap with paraffin film as an extra barrier against moisture and air.

  • Inerting: Before sealing the main stock container, flush the headspace with a gentle stream of inert gas for 15-30 seconds.

  • Final Storage: Tightly seal the main stock container, wrap the cap with paraffin film, and promptly return it to the 2-8°C storage location. Place the newly created aliquot in the same refrigerated storage.

  • Documentation: Record the date of aliquoting and the new quantity in your laboratory inventory system.

Visualization of Stability and Handling

Factors Influencing Stability

The following diagram illustrates the key external factors that can compromise the integrity of this compound.

StabilityFactors cluster_factors Degradation Factors Compound 3-Bromo-2-iodo-4-methyl- 5-nitropyridine Heat Heat / Elevated Temp. Compound->Heat C-I Cleavage Light UV / Visible Light Compound->Light Photolysis Moisture Moisture / Water Compound->Moisture Hydrolysis Oxygen Oxygen / Oxidants Compound->Oxygen Oxidation Nucleophiles Nucleophiles / Bases Compound->Nucleophiles Substitution

Caption: Key environmental factors leading to the degradation of the target compound.

Recommended Handling and Storage Workflow

This workflow provides a logical sequence for maintaining compound integrity from receipt to use.

HandlingWorkflow Start Receive Compound Store Store Immediately: - 2-8°C - Dark - Tightly Sealed Start->Store Equilibrate Equilibrate to RT in Desiccator Store->Equilibrate Before Use Aliquot Aliquot Under Inert Atmosphere Equilibrate->Aliquot Use Use in Experiment Aliquot->Use ReturnStock Flush Headspace & Reseal Return Stock to Storage Aliquot->ReturnStock End Workflow Complete Use->End ReturnStock->Store

Caption: A self-validating workflow for the proper handling and storage of the compound.

Conclusion and Final Recommendations

The stability of this compound is governed by the inherent reactivity of its iodo, bromo, and nitro functionalities. While moderately stable, its long-term integrity is critically dependent on strict adherence to proper storage and handling protocols. The primary threats to its purity are light, elevated temperatures, and atmospheric moisture/oxygen. By implementing the recommendations outlined in this guide—specifically, refrigerated storage in a dark, dry, and inert environment—researchers can confidently preserve the quality of this valuable reagent, ensuring the reliability and reproducibility of their experimental outcomes.

References

Methodological & Application

Introduction: The Strategic Value of Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Site-Selective Suzuki-Miyaura Coupling of 3-Bromo-2-iodo-4-methyl-5-nitropyridine

Pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design.[1][2] Highly substituted pyridines, in particular, offer a three-dimensional array of functionalization points for fine-tuning pharmacological activity. Nitropyridine derivatives are especially valuable as synthetic intermediates; the potent electron-withdrawing nature of the nitro group activates the pyridine ring for various chemical transformations.[3][4]

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of this compound. This dihalogenated substrate presents a unique opportunity for controlled, site-selective functionalization. By exploiting the inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds, chemists can achieve sequential couplings to build molecular complexity in a deliberate and efficient manner. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Mechanistic Rationale: Engineering Site Selectivity

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or pseudohalide, forming a new carbon-carbon bond.[5][6] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

Suzuki_Cycle Diagram 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)L₂-R² OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination RE_Product R¹-R² OA_Substrate R¹-X TM_Substrate R²-B(OR)₂ Base Base Workflow Diagram 3: Experimental Workflow setup 1. Setup & Inerting Oven-dried Schlenk flask. Evacuate/backfill with Ar/N₂ (3x). reagents 2. Add Solids Add substrate, boronic acid, K₂CO₃, and Pd(PPh₃)₄. setup->reagents solvents 3. Add Solvents Add degassed 1,4-dioxane and water via syringe. reagents->solvents reaction 4. Reaction Heat to 85 °C with vigorous stirring. Monitor by TLC/LC-MS (12-18h). solvents->reaction workup 5. Work-up Cool to RT. Dilute with EtOAc. Wash with water and brine. reaction->workup purify 6. Purification Dry (Na₂SO₄), concentrate. Purify via column chromatography. workup->purify

References

Application Notes and Protocols for the Synthesis of Azaindoles from 3-Bromo-2-iodo-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of substituted 6-azaindole derivatives, valuable scaffolds in medicinal chemistry, utilizing the strategically functionalized starting material, 3-bromo-2-iodo-4-methyl-5-nitropyridine (CAS No. 1150618-06-6)[1][2]. The protocols herein leverage the differential reactivity of the C-I and C-Br bonds to achieve site-selective functionalization through sequential palladium-catalyzed cross-coupling reactions. Detailed methodologies for Sonogashira and Suzuki couplings, chemoselective nitro group reduction, and subsequent intramolecular cyclization to construct the azaindole core are presented. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize novel azaindole-based compounds.

Introduction: The Significance of Azaindoles and the Strategic Starting Material

Azaindoles, also known as pyrrolopyridines, are privileged heterocyclic structures in medicinal chemistry and drug discovery. They are considered bioisosteres of indoles and purines and are integral components of numerous biologically active molecules and FDA-approved drugs. The incorporation of a nitrogen atom into the indole scaffold can significantly modulate a compound's physicochemical properties, such as solubility and hydrogen bonding capacity, potentially leading to enhanced target binding and improved pharmacokinetic profiles.

The starting material, this compound, is a highly versatile building block for the synthesis of 6-azaindoles. Its key features include:

  • Two distinct halogen atoms: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions[3][4]. This reactivity difference allows for sequential, site-selective functionalization.

  • A nitro group: This electron-withdrawing group can be chemoselectively reduced to an amino group, which is a necessary precursor for the final cyclization step to form the pyrrole ring of the azaindole.

  • A methyl group: This substituent can influence the electronic properties and steric environment of the final azaindole derivatives.

This guide will detail two primary synthetic strategies to leverage these features for the creation of a diverse library of substituted 6-azaindoles.

Proposed Synthetic Pathways

Two robust synthetic pathways are proposed, primarily differing in the sequence of the cross-coupling reactions. Both routes capitalize on the higher reactivity of the C-I bond for the initial coupling step.

Pathway A: Sonogashira Coupling followed by Suzuki Coupling

This is the primary proposed route. It involves an initial Sonogashira coupling at the C-2 position (iodo), followed by nitro group reduction, a subsequent Suzuki coupling at the C-3 position (bromo), and a final intramolecular cyclization.

Pathway_A start This compound step1 Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) start->step1 intermediate1 3-Bromo-2-alkynyl-4-methyl-5-nitropyridine step1->intermediate1 step2 Nitro Reduction (e.g., Raney Ni, H2 or SnCl2) intermediate1->step2 intermediate2 3-Bromo-2-alkynyl-4-methyl-5-aminopyridine step2->intermediate2 step3 Suzuki Coupling (Arylboronic acid, Pd catalyst) intermediate2->step3 intermediate3 3-Aryl-2-alkynyl-4-methyl-5-aminopyridine step3->intermediate3 step4 Intramolecular Cyclization (Acid or Base catalysis) intermediate3->step4 product Substituted 6-Azaindole step4->product

Caption: Synthetic Pathway A for 6-azaindole synthesis.

Pathway B: Initial Suzuki Coupling followed by Sonogashira Coupling

An alternative strategy involves an initial Suzuki coupling at the C-2 position, followed by nitro reduction, a second Sonogashira coupling at the C-3 position, and subsequent cyclization.

Pathway_B start This compound step1 Suzuki Coupling (Arylboronic acid, Pd catalyst) start->step1 intermediate1 3-Bromo-2-aryl-4-methyl-5-nitropyridine step1->intermediate1 step2 Nitro Reduction (e.g., Raney Ni, H2 or SnCl2) intermediate1->step2 intermediate2 3-Bromo-2-aryl-4-methyl-5-aminopyridine step2->intermediate2 step3 Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) intermediate2->step3 intermediate3 3-Alkynyl-2-aryl-4-methyl-5-aminopyridine step3->intermediate3 step4 Intramolecular Cyclization (Acid or Base catalysis) intermediate3->step4 product Substituted 6-Azaindole step4->product

Caption: Synthetic Pathway B for 6-azaindole synthesis.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Anhydrous solvents and inert atmosphere techniques are required for the cross-coupling reactions.

Step 1: Site-Selective Sonogashira Coupling at the C-2 (Iodo) Position

Rationale: The greater reactivity of the C-I bond allows for selective coupling with a terminal alkyne, leaving the C-Br bond intact for subsequent functionalization. The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds[5][6].

Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed triethylamine (3.0 equiv.) and anhydrous, degassed THF or DMF (5-10 mL per mmol of starting material).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-bromo-2-alkynyl-4-methyl-5-nitropyridine intermediate.

Parameter Condition Rationale
Catalyst PdCl₂(PPh₃)₂, CuIStandard and effective catalytic system for Sonogashira coupling[5].
Base Triethylamine (Et₃N)Acts as both a base and a solvent for the reaction[5].
Solvent THF or DMFAnhydrous and degassed to prevent catalyst deactivation.
Temperature Room TemperatureSufficient for the reactive C-I bond, ensuring selectivity over the C-Br bond.
Step 2: Chemoselective Reduction of the Nitro Group

Rationale: The nitro group must be reduced to an amine to enable the subsequent cyclization. Catalytic hydrogenation with Raney Nickel is often preferred as it is less likely to cause dehalogenation of the remaining aryl bromide compared to Pd/C[7][8]. Alternatively, tin(II) chloride provides a mild method for this transformation[7].

Protocol (Using Raney Nickel):

  • Dissolve the 3-bromo-2-alkynyl-4-methyl-5-nitropyridine intermediate (1.0 equiv.) in ethanol or methanol in a hydrogenation vessel.

  • Carefully add a slurry of Raney Nickel (approx. 50% w/w) under a stream of argon.

  • Pressurize the vessel with hydrogen gas (50-100 psi) and shake or stir vigorously at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-bromo-2-alkynyl-4-methyl-5-aminopyridine, which can often be used in the next step without further purification.

Parameter Condition Rationale
Catalyst Raney NickelEffective for nitro group reduction while minimizing dehalogenation of the aryl bromide[7].
Hydrogen Source H₂ gasStandard reductant for catalytic hydrogenation.
Solvent Ethanol or MethanolCommon solvents for hydrogenation.
Temperature Room TemperatureMild conditions are generally sufficient.
Step 3: Suzuki Coupling at the C-3 (Bromo) Position

Rationale: With the more reactive iodo position functionalized, the bromo position can now be targeted for a second cross-coupling reaction. The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds with a wide range of boronic acids or esters[9][10].

Protocol:

  • To a microwave vial or Schlenk flask, add the 3-bromo-2-alkynyl-4-methyl-5-aminopyridine intermediate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.).

  • Evacuate and backfill the vessel with argon.

  • Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Heat the reaction mixture at 80-110 °C for 4-12 hours, monitoring by TLC or LC-MS. Microwave irradiation can often accelerate this step.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 3-aryl-2-alkynyl-4-methyl-5-aminopyridine.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Robust catalysts for Suzuki coupling of aryl bromides[9].
Base K₂CO₃ or Cs₂CO₃Essential for the transmetalation step in the Suzuki catalytic cycle[10].
Solvent Dioxane/Water or Toluene/Ethanol/WaterBiphasic solvent systems are common for Suzuki reactions.
Temperature 80-110 °CHigher temperatures are generally required for the less reactive C-Br bond.
Step 4: Intramolecular Cyclization to form the 6-Azaindole Core

Rationale: The final step involves the formation of the pyrrole ring. This intramolecular cyclization of a 2-alkynyl-3-aminopyridine derivative can be catalyzed by either acid or base, leading to the desired 6-azaindole scaffold[5][11][12].

Protocol (Acid-Catalyzed):

  • Dissolve the 3-aryl-2-alkynyl-4-methyl-5-aminopyridine (1.0 equiv.) in a suitable solvent such as acetonitrile or toluene.

  • Add a mixture of trifluoroacetic acid (TFA) (1.0 equiv.) and trifluoroacetic anhydride (TFAA) (1.3 equiv.)[12].

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final substituted 6-azaindole product by column chromatography or recrystallization.

Protocol (Base-Catalyzed):

  • Dissolve the 3-aryl-2-alkynyl-4-methyl-5-aminopyridine (1.0 equiv.) in an anhydrous solvent such as NMP or DMF.

  • Add a strong base, for example, potassium tert-butoxide (KOtBu) (1.2 equiv.), at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final product as described above.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Weigh Reagents (Starting Material, Catalyst, Ligand, Base) prep_glassware Flame-dry Glassware prep_reagents->prep_glassware prep_solvents Degas Solvents prep_glassware->prep_solvents setup Assemble Reaction under Inert Atmosphere prep_solvents->setup addition Add Reagents and Solvents setup->addition heating Heat and Stir (Monitor by TLC/LC-MS) addition->heating quench Quench Reaction heating->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography / Recrystallization concentration->purification

Caption: General experimental workflow for the synthesis of azaindoles.

Conclusion

The protocols outlined in this application note provide a robust and flexible framework for the synthesis of a wide array of substituted 6-azaindoles from the versatile starting material, this compound. By exploiting the principles of chemoselective cross-coupling and strategic functional group manipulations, researchers can efficiently access novel compounds with significant potential for applications in drug discovery and development. The provided methodologies are based on established and reliable chemical transformations, ensuring a high degree of reproducibility and success for scientists in the field.

References

Application Notes & Protocols: Strategic Use of 3-Bromo-2-iodo-4-methyl-5-nitropyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 3-Bromo-2-iodo-4-methyl-5-nitropyridine (CAS: 1150618-06-6), a highly functionalized heterocyclic building block designed for the efficient construction of complex molecular architectures.[1][2][3] We detail its strategic application in the synthesis of kinase inhibitors, leveraging the differential reactivity of its halogen substituents. This document provides step-by-step protocols for key palladium-catalyzed cross-coupling reactions, explains the chemical rationale behind methodological choices, and presents a workflow for assembling a complete kinase inhibitor scaffold. The protocols and strategies herein are intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel targeted therapies.

Introduction: The Strategic Value of a Multi-Functionalized Pyridine Core

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology.[4] The development of small-molecule kinase inhibitors often relies on molecular scaffolds that can effectively mimic the binding of ATP in the kinase hinge region while presenting vectors for substitution to achieve potency and selectivity. The pyridine ring is a well-established "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to act as a hydrogen bond acceptor and its synthetic versatility.[5][6]

This compound is an advanced intermediate engineered for multi-step, regioselective synthesis. Its value lies in the orthogonal reactivity of its functional groups:

  • C2-Iodo Group: The carbon-iodine bond is the most labile, making it the primary site for initial palladium-catalyzed cross-coupling reactions under mild conditions.[7]

  • C3-Bromo Group: The carbon-bromine bond is significantly less reactive than the C-I bond, allowing it to remain intact during the initial coupling step. It serves as a handle for a second, subsequent cross-coupling reaction, typically under more forcing conditions.[8]

  • C5-Nitro Group: This powerful electron-withdrawing group influences the electronics of the pyridine ring and can be readily reduced to a primary amine.[9][10] This resulting amino group is a crucial pharmacophore for forming key hydrogen bond interactions with the kinase hinge region.[11]

  • C4-Methyl Group: The methyl substituent provides a steric and electronic handle to probe specific sub-pockets within the kinase active site, potentially enhancing selectivity.

This inherent hierarchy of reactivity allows for a modular and convergent approach to building complex kinase inhibitors, as illustrated below.

G start_node start_node process_node process_node intermediate_node intermediate_node final_node final_node A 3-Bromo-2-iodo-4-methyl- 5-nitropyridine B Step 1: Selective Cross-Coupling (e.g., Suzuki, Sonogashira) at C2-Iodo Position A->B C 2-Substituted-3-bromo- 4-methyl-5-nitropyridine B->C D Step 2: Nitro Group Reduction (-NO2 → -NH2) C->D E 5-Amino-2-substituted- 3-bromo-4-methylpyridine D->E F Step 3: Hinge-Binder Formation (e.g., Amidation) E->F G Functionalized Core with Free Bromo Handle F->G H Step 4: Final Cross-Coupling at C3-Bromo Position G->H I Fully Elaborated Kinase Inhibitor H->I

Caption: General synthetic workflow for kinase inhibitor synthesis.

Physicochemical Data and Handling

Proper handling of this reagent is essential for safety and experimental success. Below is a summary of its key properties.

PropertyValueReference
Chemical Name This compound[3]
CAS Number 1150618-06-6[1][2]
Molecular Formula C₆H₄BrIN₂O₂[3]
Molecular Weight 370.92 g/mol -
Appearance Typically a solid[12] (analogue)
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed under an inert atmosphere.[13] (analogue)

Safety Precautions:

  • Causes skin and serious eye irritation. May cause respiratory irritation.[13]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle in a chemical fume hood to avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.[13]

Protocol 1: Selective Sonogashira Coupling at the C2-Iodo Position

Rationale: The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons (the pyridine ring) and sp-hybridized carbons (a terminal alkyne).[14] This reaction is chosen as the initial step due to its mild conditions, which are highly selective for the more reactive C-I bond. The introduction of a rigid alkynyl linker is a common strategy in kinase inhibitor design to probe the geometry of the ATP binding site.

G cluster_cycle Sonogashira Catalytic Cycle reagent_node reagent_node intermediate_node intermediate_node process_arrow A Pd(0)Ln B Oxidative Addition (R-I) A->B C R-Pd(II)-I B->C D Transmetalation (Cu-Acetylide) C->D E R-Pd(II)-C≡CR' D->E F Reductive Elimination E->F F->A  R-C≡CR'  

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 - 1.5 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Schlenk flask or equivalent reaction vessel

Detailed Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF and triethylamine in a 2:1 ratio (e.g., 4 mL THF, 2 mL Et₃N per mmol of substrate). Stir the mixture to dissolve the solids.[15]

  • Degassing: Degas the resulting solution by bubbling inert gas through it for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynyl-3-bromo-4-methyl-5-nitropyridine product.

Example Terminal AlkyneExpected Yield (%)Notes
Phenylacetylene85-95%A standard coupling partner for establishing methodology.
1-Ethynyl-4-fluorobenzene80-90%Introduces a fluorine atom, common in kinase inhibitors for improving metabolic stability.
Propargyl alcohol70-85%The free hydroxyl group provides a handle for further functionalization.
N-propargylphthalimide80-90%Introduces a protected amine functionality.[15]

Protocol 2: Selective Suzuki-Miyaura Coupling at the C2-Iodo Position

Rationale: The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing the biaryl and hetero-biaryl cores common to many kinase inhibitors.[8][16] Similar to the Sonogashira reaction, standard Suzuki conditions are mild enough to selectively target the C-I bond over the C-Br bond.

G cluster_cycle Suzuki Catalytic Cycle reagent_node reagent_node intermediate_node intermediate_node process_arrow A Pd(0)Ln B Oxidative Addition (R-I) A->B C R-Pd(II)-I B->C D Transmetalation (R'-B(OR)2) C->D  Base   E R-Pd(II)-R' D->E F Reductive Elimination E->F F->A  R-R'  

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.[17]

Materials:

  • This compound (1.0 equiv)

  • Aryl- or Heteroaryl-boronic Acid or Ester (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Reaction vessel suitable for heating

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the boronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the catalyst (e.g., PdCl₂(dppf), 0.03 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).[16][17]

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir for 4-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to afford the 2-aryl-3-bromo-4-methyl-5-nitropyridine.

Example Boronic AcidBaseTemp (°C)Expected Yield (%)
Phenylboronic acidK₃PO₄9085-95%
4-Methoxyphenylboronic acidNa₂CO₃8588-96%
Pyrimidine-5-boronic acidK₃PO₄10075-85%
1-(tert-Butoxycarbonyl)pyrrole-2-boronic acidNa₂CO₃8570-80%

Subsequent Functionalization: Completing the Kinase Inhibitor Scaffold

Following the initial selective coupling at the C2 position, the intermediate can be further elaborated into a final drug candidate.

A. Reduction of the Nitro Group to an Amine

Rationale: The transformation of the C5-nitro group into an amine is a critical step. This amine is perfectly positioned to serve as a hydrogen bond donor, anchoring the inhibitor to the "hinge" region of the kinase active site—a universally conserved feature.

Protocol (Using SnCl₂·2H₂O):

  • Dissolve the 2-substituted-3-bromo-4-methyl-5-nitropyridine intermediate (1.0 equiv) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv) portion-wise.

  • Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Filter the resulting suspension through celite to remove tin salts.

  • Extract the filtrate with ethyl acetate, dry the organic layer, and concentrate to yield the 5-amino-2-substituted-3-bromo-4-methylpyridine, which can often be used without further purification.

B. Coupling at the C3-Bromo Position

Rationale: With the C2 and C5 positions functionalized, the C3-bromo position provides the final vector for modification. A second Suzuki or a Buchwald-Hartwig amination reaction can be performed here, typically requiring slightly more forcing conditions (higher temperature, stronger base, or more active catalyst/ligand system) than the initial C-I coupling. This allows for the introduction of moieties that can interact with the solvent-exposed region of the kinase, often driving potency and selectivity.

Conclusion

This compound is a purpose-built chemical tool for the efficient and regioselective synthesis of complex, substituted pyridine scaffolds. Its differential halogen reactivity, combined with the synthetic potential of the nitro group, provides a logical and powerful platform for constructing novel kinase inhibitors. The protocols and strategies outlined in this document offer a robust starting point for researchers to leverage this versatile building block in their drug discovery programs.

References

Palladium-catalyzed cross-coupling of 3-Bromo-2-iodo-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-iodo-4-methyl-5-nitropyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of this compound. This polysubstituted pyridine is a valuable building block in medicinal chemistry and materials science, offering two distinct halogenated sites for sequential functionalization. This document elucidates the principles of regioselectivity governing these reactions and provides field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on the selective functionalization of the C2-iodo position. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile substrate in complex molecule synthesis.

Introduction: The Strategic Value of this compound

Polysubstituted nitrogen heterocycles are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The specific substrate, this compound, presents an exceptional platform for synthetic diversification. It features two different carbon-halogen bonds (C-I and C-Br) at positions amenable to palladium-catalyzed cross-coupling, enabling iterative or sequential bond formation. Understanding and controlling the reactivity of these sites is paramount for its effective utilization.

The primary challenge and opportunity with dihalogenated heteroarenes lies in achieving regiocontrol.[2] The inherent electronic and steric properties of the substrate, combined with the careful selection of the catalytic system, allow for highly selective transformations. This guide focuses on the predictable and high-yielding functionalization of the more reactive C2-iodo position.

The Principle of Regioselectivity

In palladium-catalyzed cross-coupling reactions of dihalogenated pyridines, the site of the initial reaction is governed by two principal factors:

  • Carbon-Halogen Bond Dissociation Energy: The C–I bond is significantly weaker than the C–Br bond. This lower bond dissociation energy facilitates the initial, often rate-determining, oxidative addition step of the Pd(0) catalyst into the C-I bond over the C-Br bond.[3]

  • Electronic Effects of the Pyridine Ring: The pyridine nitrogen atom renders the α-position (C2) more electron-deficient and, consequently, more susceptible to oxidative addition by the nucleophilic Pd(0) catalyst.[2][4]

For this compound, these two factors are synergistic. The most labile halogen (iodine) is located at the most electronically activated position (C2, alpha to the ring nitrogen). This results in a strong intrinsic bias for palladium-catalyzed cross-coupling to occur exclusively at the C2-Iodo position under controlled conditions.

The Catalytic Cycle: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, generally proceed through a common catalytic cycle.[5][6] The cycle is initiated by the selective insertion of a low-valent palladium(0) complex into the carbon-iodine bond.

Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Substrate Ar-I (3-Bromo-2-iodo-pyridine) Substrate->OxAdd Pd_II_Complex Ar-Pd(II)(I)L₂ (Palladacycle) OxAdd->Pd_II_Complex Transmetalation Transmetalation / Base-mediated step Pd_II_Complex->Transmetalation Partner Coupling Partner (e.g., R-B(OH)₂, R-H, R₂-NH) Partner->Transmetalation Pd_II_Coupled Ar-Pd(II)(R)L₂ Transmetalation->Pd_II_Coupled RedElim Reductive Elimination Pd_II_Coupled->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.

The key steps are:

  • Oxidative Addition: A Pd(0) complex inserts into the aryl-iodide bond, forming a Pd(II) species. This is typically the selectivity-determining step.[7][8]

  • Transmetalation (Suzuki/Sonogashira) or Base-mediated Deprotonation (Buchwald-Hartwig): The coupling partner (e.g., organoboron, alkyne, or amine) displaces the halide on the palladium center.

  • Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[9]

Experimental Protocols and Application Notes

The following protocols are designed as robust starting points for the selective functionalization of this compound at the C2 position. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds, ideal for synthesizing biaryl and heteroaryl structures.[10][11] The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high efficiency with electron-deficient heteroaryl halides.[12]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryCoupling Partner (1.1 eq)Catalyst (mol%)Ligand (mol%)Base (2.0 eq)SolventTemp (°C)Time (h)
1Phenylboronic acidPd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄1,4-Dioxane / H₂O (5:1)10012
24-Methoxyphenylboronic acidPd(OAc)₂ (2.0)XPhos (4.0)Cs₂CO₃Toluene11016
3Thiophen-3-ylboronic acidPd(PPh₃)₄ (3.0)-K₂CO₃DME / H₂O (4:1)9018

Detailed Protocol (Entry 1):

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Phenylboronic acid (1.1 mmol, 1.1 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and the ligand SPhos (0.03 mmol, 3.0 mol%) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-Bromo-4-methyl-5-nitro-2-phenylpyridine.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira reaction provides a powerful route to couple terminal alkynes with aryl halides, constructing C(sp²)–C(sp) bonds.[13][14] The reaction typically employs a dual catalytic system of palladium and copper(I) iodide.[15]

Table 2: Representative Conditions for Sonogashira Coupling

EntryCoupling Partner (1.2 eq)Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)Base / SolventTemp (°C)Time (h)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.0)CuI (4.0)-Triethylamine806
2EthynyltrimethylsilanePd(OAc)₂ (2.0)CuI (4.0)PPh₃ (4.0)DMF / DIPEA (4:1)608
31-OctynePd(PPh₃)₄ (3.0)CuI (5.0)-THF / Et₃N (2:1)7012

Detailed Protocol (Entry 1):

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2.0 mol%), and CuI (0.04 mmol, 4.0 mol%).

  • Add anhydrous triethylamine (5 mL) via syringe, followed by phenylacetylene (1.2 mmol, 1.2 equiv).

  • Stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 3-Bromo-4-methyl-5-nitro-2-(phenylethynyl)pyridine.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with a broad scope of amine coupling partners.[16][17] The success of this reaction is highly dependent on the correct choice of ligand and base.[3] Sterically hindered biaryl phosphine ligands are particularly effective for coupling with heteroaryl halides.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

EntryCoupling Partner (1.2 eq)Catalyst (mol%)Ligand (mol%)Base (1.5 eq)SolventTemp (°C)Time (h)
1MorpholinePd₂(dba)₃ (2.0)XPhos (4.0)NaOtBuToluene10018
2AnilinePd(OAc)₂ (2.0)BINAP (3.0)Cs₂CO₃Dioxane11024
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3.0)K₃PO₄t-BuOH9016

Detailed Protocol (Entry 1):

  • In a glovebox, add sodium tert-butoxide (NaOtBu, 1.5 mmol, 1.5 equiv) to an oven-dried Schlenk tube.

  • Outside the glovebox, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2.0 mol%), and XPhos (0.04 mmol, 4.0 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL), and filter through a plug of Celite®, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield 4-(3-Bromo-4-methyl-5-nitropyridin-2-yl)morpholine.

Workflow and Subsequent Functionalization

The high regioselectivity of the initial coupling provides a monofunctionalized intermediate that retains the C-Br bond, which can be used for a second, distinct cross-coupling reaction, typically under more forcing conditions or with a different catalytic system.

Caption: Iterative cross-coupling workflow.

Conclusion

This compound is a highly valuable and versatile building block for complex molecule synthesis. The pronounced difference in reactivity between the C-I and C-Br bonds, amplified by the electronic influence of the pyridine nitrogen, allows for predictable and high-yielding regioselective cross-coupling at the C2 position. The protocols provided for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust foundation for researchers to access a diverse array of 2-substituted-3-bromopyridine derivatives, which are primed for further synthetic elaboration.

References

Application Notes and Protocols: 3-Bromo-2-iodo-4-methyl-5-nitropyridine as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to a multitude of drugs across diverse therapeutic areas.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in the design of novel therapeutic agents.[3] The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. Among the vast landscape of pyridine-based building blocks, 3-bromo-2-iodo-4-methyl-5-nitropyridine has emerged as a particularly valuable intermediate. Its dense and varied functionalization, featuring two distinct halogen atoms with differential reactivity, a nitro group, and a methyl group, provides a powerful platform for the divergent synthesis of complex molecular architectures.[4][5]

This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific principles that govern its reactivity and utility.

Physicochemical Properties and Synthesis

A comprehensive understanding of a building block's properties is paramount for its effective utilization.

Key Physicochemical Data
PropertyValueSource
CAS Number 1150618-06-6[6][7]
Molecular Formula C₆H₄BrIN₂O₂[7]
Molecular Weight 342.92 g/mol
Appearance White to pale-yellow solid[7]
Storage Store at 2-8°C[7]
Topological Polar Surface Area 58.7 Ų[6]
XLogP3 2.4[6]
Synthetic Protocol: A Multi-step Pathway

The synthesis of this compound is a multi-step process commencing from the readily available 4-methyl-5-nitropyridin-2-ol.[8] The following protocol is a robust and scalable route.

Protocol 1: Synthesis of this compound [8]

Step 1: Bromination of 4-Methyl-5-nitropyridin-2-ol

  • Suspend 4-methyl-5-nitropyridin-2-ol (1.0 eq) in acetic acid.

  • Add bromine (6.0 eq) dropwise over 1.5 hours.

  • Stir the mixture for 5 minutes after the addition is complete.

  • Pour the reaction mixture into ice-water and stir for 1 hour.

  • Filter the resulting suspension, wash the residue with water, and dry in vacuo to yield 3-bromo-4-methyl-5-nitropyridin-2-ol.

Step 2: Chlorination of 3-Bromo-4-methyl-5-nitropyridin-2-ol

  • Suspend the product from Step 1 (1.0 eq) in acetonitrile.

  • Add phosphorus oxychloride (POCl₃, 1.6 eq) dropwise.

  • Heat the reaction mixture at 75°C for 19 hours.

  • Cool the mixture and pour it into ice-water.

  • Isolate the precipitate by filtration, wash with water, and dry in vacuo to obtain 3-bromo-2-chloro-4-methyl-5-nitropyridine.

Step 3: Iodination of 3-Bromo-2-chloro-4-methyl-5-nitropyridine

  • Dissolve the product from Step 2 (1.0 eq) in propionitrile.

  • Add sodium iodide (NaI, 3.0 eq) followed by trimethylsilyl chloride (TMSCl, 1.05 eq).

  • Heat the reaction mixture at 80°C for 1 hour.

  • Allow the mixture to cool overnight.

  • Pour the suspension into brine and extract with ethyl acetate.

  • Wash the combined organic layers with 10% sodium thiosulfate solution, dry over sodium sulfate, and remove the volatiles in vacuo to yield the final product, this compound.

Application in Regioselective Cross-Coupling Reactions

The synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and thus more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[4][5] This reactivity trend (I > Br > Cl) allows for the selective functionalization at the 2-position, leaving the bromine atom at the 3-position available for subsequent transformations.

Diagram: Regioselectivity in Cross-Coupling

G start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki Selective reaction at C-I bond sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) start->sonogashira Selective reaction at C-I bond buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) start->buchwald Selective reaction at C-I bond product1 2-Aryl-3-bromo-4-methyl-5-nitropyridine suzuki->product1 product2 2-Alkynyl-3-bromo-4-methyl-5-nitropyridine sonogashira->product2 product3 2-Amino-3-bromo-4-methyl-5-nitropyridine buchwald->product3

Caption: Regioselective functionalization of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, widely used in the synthesis of biaryl and substituted aromatic compounds.[9][10][11]

Protocol 2: Regioselective Suzuki-Miyaura Coupling

Objective: To selectively introduce an aryl or heteroaryl group at the 2-position of the pyridine ring.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and sodium carbonate.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture and Pd(PPh₃)₄.

  • Heat the reaction mixture to 80-90°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[12][13][14]

Protocol 3: Regioselective Sonogashira Coupling

Objective: To install an alkynyl group at the 2-position.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Pd(PPh₃)₂Cl₂ (0.03 eq)

  • Copper(I) iodide (CuI, 0.06 eq)

  • Triethylamine (Et₃N)

  • THF (anhydrous)

Procedure:

  • Dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in anhydrous THF under an inert atmosphere.

  • Add triethylamine, followed by the dropwise addition of the terminal alkyne.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[4][15][16]

Protocol 4: Regioselective Buchwald-Hartwig Amination

Objective: To introduce a primary or secondary amine at the 2-position.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃, 1.5 eq)

  • Dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos in a reaction vessel.

  • Add anhydrous dioxane, followed by the amine.

  • Seal the vessel and heat the mixture to 100-110°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through celite, wash with water and brine, and dry the organic layer.

  • Concentrate and purify by flash column chromatography.

Subsequent Transformations and Synthetic Strategy

The true utility of this compound is realized in multi-step syntheses. After the initial regioselective functionalization at the 2-position, the remaining bromine at the 3-position can be targeted in a second cross-coupling reaction, often under more forcing conditions. Furthermore, the nitro group can be reduced to an amine, which can then be derivatized, or it can participate in other transformations.

Diagram: A Divergent Synthetic Workflow

G cluster_0 Initial Regioselective Functionalization cluster_1 Further Derivatization Pathways start This compound step1 Step 1: Coupling at C2 (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) start->step1 intermediate1 2-Substituted-3-bromo-4-methyl-5-nitropyridine step1->intermediate1 step2a Step 2a: Coupling at C3 (More forcing conditions) intermediate1->step2a step2b Step 2b: Nitro Group Reduction (e.g., Fe/HCl, H2/Pd-C) intermediate1->step2b intermediate2a 2,3-Disubstituted-4-methyl-5-nitropyridine step2a->intermediate2a intermediate2b 5-Amino-2-substituted-3-bromo-4-methylpyridine step2b->intermediate2b final_product Complex Pyridine Derivatives (Active Pharmaceutical Ingredients) intermediate2a->final_product intermediate2b->final_product

Caption: A strategic workflow for creating complex pyridine derivatives.

Conclusion

This compound is a powerful and versatile building block for pharmaceutical research and development. Its well-defined regioselectivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient platform for the synthesis of highly substituted pyridine derivatives. The protocols and strategic insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable intermediate in the quest for novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Dehalogenation in Suzuki Coupling of Iodopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for managing dehalogenation side reactions in the Suzuki-Miyaura coupling of iodopyridines. As a cornerstone of modern synthetic chemistry, the Suzuki coupling offers a powerful method for forging carbon-carbon bonds. However, when working with N-heterocyclic substrates like iodopyridines, researchers often encounter the undesired formation of a dehalogenated byproduct, where the iodine atom is replaced by hydrogen. This not only consumes the starting material but also complicates purification, ultimately impacting yield and efficiency.[1][2]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into why this side reaction occurs and offers robust troubleshooting strategies and optimized protocols to ensure the success of your next coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What exactly is dehalogenation in the context of a Suzuki coupling?

Dehalogenation, also known as hydrodehalogenation, is a common side reaction where the halide starting material (in this case, iodopyridine) is reduced instead of coupled.[1] The iodine atom is replaced by a hydrogen atom, leading to the formation of a simple pyridine byproduct instead of the desired biaryl product. This lowers the overall yield of the target molecule.[1]

Q2: Why are iodopyridines particularly susceptible to this side reaction?

Several factors make iodopyridines prone to dehalogenation:

  • High Reactivity of the C-I Bond: The carbon-iodine bond is weaker and more reactive compared to C-Br or C-Cl bonds. This high reactivity, while beneficial for the initial oxidative addition step, also makes the substrate more susceptible to competing reductive pathways.[1][3] In direct comparisons, iodo-substituted heterocycles often show a greater propensity for dehalogenation than their bromo or chloro counterparts.[4][5][6][7][8]

  • Electron-Deficient Nature: The pyridine ring is electron-deficient, which facilitates the initial oxidative addition of the palladium catalyst. However, this electronic property can also stabilize intermediates that lead to dehalogenation.[1]

  • Catalyst Interaction: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially altering the catalyst's behavior and promoting side reactions.[9]

Q3: What is the primary mechanism of dehalogenation?

The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen in several ways, such as the palladium complex reacting with the base, solvent (especially alcohols), or trace amounts of water.[1][10] This Pd-H species can then transfer a hydride to the palladium-pyridine intermediate, followed by reductive elimination to yield the dehalogenated pyridine.[10]

Q4: How can I quickly determine if dehalogenation is the main issue in my reaction?

You can identify the dehalogenated byproduct using standard analytical techniques:

  • TLC: The dehalogenated product will typically be a new, less polar spot compared to the iodopyridine starting material.[2]

  • LC-MS or GC-MS: Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated pyridine.[2][9]

  • ¹H NMR Spectroscopy: The crude NMR will show characteristic signals for the pyridine ring, but with a new aromatic proton signal where the iodine atom was previously located.[2]

Visualizing the Competing Pathways

To effectively troubleshoot, it's crucial to understand the competition between the desired Suzuki coupling and the undesired dehalogenation pathway.

Suzuki_vs_Dehalogenation cluster_suzuki Desired Suzuki Catalytic Cycle cluster_dehalogenation Dehalogenation Side Reaction Pd0 L-Pd(0) OA_Intermediate L-Pd(II)(Py-I) Pd0->OA_Intermediate Transmetalation_Intermediate L-Pd(II)(Py-Ar) OA_Intermediate->Transmetalation_Intermediate Transmetalation (with Ar-B(OH)₂) PdH_Species L-Pd(II)(Py-H) OA_Intermediate->PdH_Species Hydride Transfer Coupled_Product Py-Ar (Product) Transmetalation_Intermediate->Coupled_Product Reductive Elimination Coupled_Product->Pd0 Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->OA_Intermediate Forms Pd-H Dehalogenated_Product Py-H (Byproduct) PdH_Species->Dehalogenated_Product Reductive Elimination Dehalogenated_Product->Pd0 Start Py-I Start->OA_Intermediate Oxidative Addition

Caption: Suzuki cycle vs. the competing dehalogenation pathway.

Troubleshooting Guide: High Dehalogenation Levels

If you observe significant amounts of your dehalogenated pyridine byproduct, consult the following table to diagnose and solve the issue.

Problem / Observation Potential Cause(s) Recommended Solution(s) & Scientific Rationale
High levels of dehalogenated byproduct with significant unreacted starting material. 1. Inappropriate Ligand: The ligand is not promoting reductive elimination of the desired product efficiently, allowing the dehalogenation pathway to dominate.[1] 2. Slow Transmetalation: The transfer of the aryl group from boron to palladium is slow, giving the Pd-pyridine intermediate more time to undergo dehalogenation.[1]Ligand Screening: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands accelerate the desired reductive elimination step and can sterically hinder pathways leading to hydride formation.[11][12]
Reaction is sluggish and produces the dehalogenated product over time. 1. Base Choice: Strong alkoxide bases (e.g., NaOEt, KOtBu) or hydroxide bases can be a direct source of hydrides or promote side reactions that generate Pd-H species.[2] 2. Solvent Choice: Protic solvents, particularly alcohols, can act as hydride donors, especially at elevated temperatures.[1][10]Base Optimization: Switch to weaker inorganic bases. K₃PO₄ and K₂CO₃ are often excellent choices as they are less likely to act as hydride sources.[1][2] Solvent Change: Use aprotic solvents like dioxane, toluene, or THF. If a mixed-solvent system is required, minimize the amount of alcohol or water.[1]
Dehalogenation is observed even with optimized ligand and base. 1. Water Content: While a small amount of water is often necessary to facilitate the catalytic cycle (especially with carbonate bases), excessive water can be a proton source leading to dehalogenation.[1] 2. Temperature/Time: High temperatures and prolonged reaction times can increase the rate of decomposition pathways that lead to dehalogenation.[2]Control Water Content: Use anhydrous solvents and ensure reagents are dry. If using an aqueous base, precisely control the amount of water. Optimize Conditions: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged heating.[2]
Substrate has an N-H group (e.g., iodopyrroles, iodoindoles). Deprotonation Issues: The N-H proton is acidic and can be removed by the base. This changes the electronic properties of the heterocycle and can sometimes promote dehalogenation.[1]Protecting Group Strategy: Protect the N-H group with a suitable protecting group (e.g., Boc, SEM). This can suppress dehalogenation by preventing deprotonation and altering the substrate's interaction with the catalyst.[1][13]
Data-Driven Parameter Selection

The choice of ligand and base is critical. The following table summarizes general trends observed in the literature for minimizing dehalogenation with challenging heteroaryl halides.

ParameterRecommended ChoiceRationale
Palladium Source Pd₂(dba)₃ or a Pre-catalyst (e.g., XPhos Pd G2)Pre-catalysts ensure efficient generation of the active Pd(0) species, which can minimize side reactions that occur with residual Pd(II).[5][7]
Ligand Buchwald Biarylphosphines (e.g., SPhos, XPhos, RuPhos) or NHCs (e.g., IPr)Bulky, electron-rich ligands promote the desired C-C bond-forming reductive elimination and are highly effective for coupling challenging, electron-deficient heteroaryl halides.[1][11]
Base K₃PO₄ , K₂CO₃, Cs₂CO₃These inorganic bases are effective at promoting transmetalation without acting as significant hydride sources, unlike strong alkoxide or hydroxide bases.[1][2]
Solvent Aprotic Solvents (e.g., Dioxane, Toluene, THF)These solvents are not hydride sources and are generally preferred. Often used with a small, controlled amount of water.[1]

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of an iodopyridine with an arylboronic acid, specifically designed to minimize the dehalogenation side reaction.

Reaction: 2-Iodopyridine with Phenylboronic Acid

Materials:

  • 2-Iodopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-iodopyridine, phenylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos ligand.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane, followed by a small amount of degassed water (e.g., a 10:1 dioxane/water ratio), via syringe.

  • Degassing: Sparge the resulting solution with a stream of inert gas for 10-15 minutes to ensure it is thoroughly degassed.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the 2-iodopyridine and the appearance of the desired product. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-phenylpyridine.

Caption: Experimental workflow for minimized dehalogenation.

References

Technical Support Center: Suzuki Reaction Workup for Nitropyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with nitropyridine substrates and encountering challenges during the reaction workup and purification phases. The unique physicochemical properties of nitropyridines—namely the basicity of the pyridine nitrogen and the strong electron-withdrawing nature of the nitro group—necessitate specialized workup procedures. This document provides in-depth, experience-driven solutions to common problems in a troubleshooting-focused format.

Core Challenge: The Dichotomy of Nitropyridines

Nitropyridine substrates present a unique challenge during workup because they are simultaneously basic (due to the pyridine lone pair) and highly polar (due to the nitro group). This duality can lead to unexpected partitioning during extractions, tenacious binding to palladium catalysts, and difficult chromatographic separations. This guide will help you navigate these issues systematically.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the workup of Suzuki reactions involving nitropyridine substrates.

FAQ 1: My reaction is complete by LCMS, but I have a low isolated yield after aqueous extraction. Where is my product?

Probable Cause: The most likely cause is the protonation of the basic pyridine nitrogen during the workup, causing your product to partition into the aqueous layer. This is a frequent issue if the reaction is quenched with an acidic solution (e.g., NH₄Cl, which is weakly acidic) or if acidic byproducts are present.

Solution: Careful pH control of the aqueous phase is critical.

  • pH Monitoring: Before extraction, check the pH of the aqueous layer. If it is neutral or acidic, your product may be sequestered as a pyridinium salt.

  • Basification: Adjust the pH of the combined mixture to >8 using a base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution. This deprotonates the pyridinium ion, rendering the product neutral and more soluble in common organic solvents like ethyl acetate or dichloromethane (DCM).

  • Re-extraction: After basification, thoroughly re-extract the aqueous layer with your organic solvent (e.g., 3 x 50 mL) to recover the product.[1]

Expert Tip: For particularly stubborn emulsions or products with high water solubility, adding brine (saturated NaCl solution) during the extraction can help break the emulsion and salt out the organic product from the aqueous phase.

FAQ 2: My purified product is contaminated with a persistent black or grey solid. How do I remove residual palladium?

Probable Cause: The nitrogen atom of the pyridine ring can act as a ligand, coordinating to the palladium catalyst and making it more soluble in the organic phase.[2] This prevents its complete removal by simple filtration. Standard filtration through Celite® alone is often insufficient.[3][4][5]

Solutions:

  • Primary Treatment (Filtration): Always begin by cooling the reaction mixture and filtering it through a pad of Celite® to remove the bulk of the precipitated palladium black.[3][5]

  • Adsorbent Treatment: After filtration, stir the organic filtrate with an adsorbent like activated carbon for 15-30 minutes, then filter again. This can remove a significant amount of dissolved palladium.

  • Palladium Scavengers: For final-step purifications where very low palladium levels are required (<5 ppm), using a scavenger is the most effective method.[6] Thiol-based scavengers are particularly effective.

Detailed Protocol: Palladium Scavenging

  • After the initial filtration through Celite®, dissolve the crude product in a suitable solvent (e.g., DCM, Toluene, or EtOAc).

  • Add a thiol-functionalized silica gel or polymer resin scavenger (typically 3-5 equivalents relative to the theoretical amount of palladium).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-12 hours. The reaction progress can be monitored by observing the disappearance of the dark color.

  • Filter off the scavenger resin and wash it thoroughly with the solvent.

  • Combine the filtrates and concentrate under reduced pressure.

Method Mechanism Pros Cons
Celite® Filtration Physical removal of precipitated Pd(0)Simple, removes bulk catalystIneffective for soluble/colloidal Pd
Activated Carbon Adsorption of Pd complexesInexpensive, effective for many speciesCan adsorb product, leading to yield loss
Thiol Scavengers Strong covalent binding (chelation)Highly effective, low product lossHigher cost, requires longer reaction time
FAQ 3: My NMR spectrum shows unreacted boronic acid/ester and related byproducts. How can I effectively remove these?

Probable Cause: Excess boronic acid is used to drive the reaction to completion, and its byproducts (boroxines, etc.) are common impurities. Their polarity can be similar to that of nitropyridine products, complicating chromatographic separation.

Solutions:

  • Aqueous Base Wash: Most boronic acids and their byproducts are acidic and can be removed by washing the organic layer with an aqueous base like 1M NaOH or 1M K₂CO₃.[7] The resulting boronate salts are water-soluble.

    • Caution: Be mindful of your product's stability. If it contains base-labile functional groups (e.g., esters), a milder base like NaHCO₃ may be preferable.[8][9]

  • Diol Extraction: Boronic acids form cyclic complexes with diols. You can wash the organic solution with a solution containing a diol like sorbitol or N-methyldiethanolamine to selectively pull the boron-containing species into the aqueous phase.

  • Volatilization (for simple boronic acids): For some simple boronic acids like phenylboronic acid, co-evaporation with methanol can remove them as their volatile methyl esters.[7] This is achieved by dissolving the crude product in methanol and concentrating it on a rotary evaporator, repeating the process several times.[7]

FAQ 4: My product streaks badly during silica gel chromatography, making purification difficult.

Probable Cause: The basic pyridine nitrogen interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and streaking.

Solutions:

  • Solvent System Modification: Add a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Adding 0.5-1% TEA to your hexane/ethyl acetate or DCM/methanol mobile phase will compete for the acidic sites on the silica, dramatically improving peak shape.

    • Ammonia: For highly basic compounds, using a mobile phase saturated with ammonia (e.g., DCM/Methanol/NH₄OH 90:9:1) can be very effective.

  • Use of a Different Stationary Phase:

    • Basic Alumina: Switching from silica gel to basic or neutral alumina can prevent the acidic interaction and provide better separation.

    • Deactivated Silica: You can prepare "deactivated" silica by pre-treating a packed column with the eluent containing TEA before loading your sample.

  • Reverse-Phase Chromatography: If the above methods fail, reverse-phase chromatography (e.g., C18 silica) using a mobile phase like water/acetonitrile or water/methanol with a modifier (e.g., TFA or formic acid) is an excellent alternative for polar compounds.

Visualizing the Workup Workflow

The following diagram outlines a decision-making process for the workup and purification of a nitropyridine Suzuki product.

SuzukiWorkup start Crude Reaction Mixture filt Filter through Celite® start->filt extract Aqueous Workup (EtOAc/Water) filt->extract check_pH Check Aqueous pH extract->check_pH basify Adjust to pH > 8 (e.g., NaHCO₃) check_pH->basify  pH ≤ 7 org_layer Combine Organic Layers check_pH->org_layer pH > 8   re_extract Re-extract Aqueous Layer basify->re_extract re_extract->org_layer check_pd Check for Pd Color org_layer->check_pd scavenge Treat with Pd Scavenger check_pd->scavenge Yes check_boron Check for Boron Impurities (by NMR/LCMS) check_pd->check_boron No scavenge->check_boron base_wash Perform Basic Wash (e.g., 1M NaOH) check_boron->base_wash Yes concentrate Concentrate Organic Phase check_boron->concentrate No base_wash->concentrate purify Chromatography concentrate->purify final_product Pure Nitropyridine Product purify->final_product

Caption: Decision workflow for nitropyridine Suzuki reaction workup.

References

Technical Support Center: Chemoselectivity in Palladium-Catalyzed Cross-Coupling of Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of nitro group reduction during palladium-catalyzed cross-coupling reactions involving pyridine scaffolds. Our goal is to equip you with the knowledge to diagnose and solve this critical issue, ensuring the selective formation of your desired carbon-carbon or carbon-heteroatom bonds while preserving the nitro functionality.

Introduction: The Chemoselectivity Challenge

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency.[1][2] However, when working with substrates bearing sensitive functional groups, such as the nitro group on a pyridine ring, chemoselectivity becomes a paramount concern. The palladium catalyst, particularly in the presence of a hydrogen source (even one generated in situ), can readily reduce the nitro group to an amine or other intermediates, leading to a mixture of products and diminished yields of the target compound.[3][4][5] This guide will delve into the mechanistic underpinnings of this side reaction and provide actionable strategies to maintain the integrity of the nitro group.

Frequently Asked Questions (FAQs)

Q1: Why is the nitro group on my pyridine substrate being reduced during my Suzuki-Miyaura coupling?

A1: Nitro group reduction in palladium-catalyzed reactions is a form of catalytic transfer hydrogenation.[4] The palladium catalyst, especially in its Pd(0) active state, can coordinate to the nitro group. If a hydrogen donor is present in the reaction mixture (e.g., from a solvent like isopropanol, a boronic acid, or even trace water), the palladium can facilitate the transfer of hydrogen to the nitro group, leading to its reduction. The electron-deficient nature of the pyridine ring can further influence the susceptibility of the nitro group to reduction.

Q2: I'm observing both my desired coupled product and the aniline derivative. What's the most likely cause?

A2: This is a classic sign of a non-selective reaction. The rate of your desired cross-coupling reaction is likely comparable to the rate of nitro group reduction. This can be due to several factors, including suboptimal reaction temperature, an inappropriate choice of ligand or base, or the presence of adventitious hydrogen sources. Addressing these parameters is key to tipping the balance in favor of the desired coupling reaction.

Q3: Can the choice of palladium precursor influence the extent of nitro group reduction?

A3: Yes, the choice of palladium precursor can play a role. While the active catalyst is typically a Pd(0) species, the pre-catalyst and its ligands can influence the kinetics of both the desired coupling and the undesired reduction. For instance, a pre-catalyst that is slow to enter the catalytic cycle might provide a longer window for side reactions to occur. More importantly, the ligands associated with the palladium are critical in modulating its reactivity.[6][7]

Q4: Are there any "safe" palladium coupling reactions that are less prone to causing nitro group reduction on pyridines?

A4: While no reaction is entirely immune, some coupling reactions can be tuned to be more chemoselective. For instance, Sonogashira couplings can often be performed under milder conditions than some other cross-coupling reactions, potentially reducing the likelihood of nitro group reduction.[8][9] However, the key to success lies in the careful optimization of reaction conditions for any given palladium-catalyzed transformation.

Troubleshooting Guide: Preserving the Nitro Group

This section provides a systematic approach to troubleshooting the undesired reduction of nitro groups on pyridine substrates during palladium-catalyzed cross-coupling reactions.

Problem 1: Significant Formation of the Corresponding Aniline Byproduct
Potential Cause Suggested Solution Underlying Principle
Inappropriate Ligand Choice 1. Switch to Bulky, Electron-Rich Ligands: Employ ligands such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[10]Bulky ligands can sterically hinder the coordination of the nitro group to the palladium center, thus disfavoring its reduction. Electron-rich ligands can also accelerate the rate of reductive elimination, the final step in the cross-coupling cycle, which can help it outcompete the reduction pathway.[6]
Suboptimal Base Selection 1. Use a Weaker, Non-Protic Base: Consider using bases like Cs₂CO₃ or K₃PO₄ instead of stronger, potentially protic bases like alkoxides.Stronger bases can sometimes promote the formation of palladium hydride species, which are active in nitro group reduction.[11] Weaker, non-protic bases are often sufficient for the cross-coupling catalytic cycle without promoting this side reaction.
High Reaction Temperature 1. Lower the Reaction Temperature: Screen for the lowest effective temperature that still allows for a reasonable reaction rate for the desired coupling.Nitro group reduction is often more kinetically facile at higher temperatures. By lowering the temperature, you can often find a window where the desired coupling proceeds at an acceptable rate while the undesired reduction is significantly slowed.
Presence of a Hydrogen Donor 1. Use Anhydrous, Degassed Solvents: Employ rigorously dried and degassed solvents to minimize the presence of water and dissolved oxygen. 2. Avoid Protic Solvents: If possible, avoid using protic solvents like alcohols, which can act as hydrogen donors.Minimizing potential hydrogen sources in the reaction mixture is a direct way to inhibit the catalytic transfer hydrogenation of the nitro group.[4]
Problem 2: Low or No Conversion to the Desired Product, with Starting Material Recovery and Some Aniline Formation
Potential Cause Suggested Solution Underlying Principle
Catalyst Poisoning by Pyridine Nitrogen 1. Use a Ligand that Favors a Monoligated Pd(0) Species: Bulky ligands can help prevent the formation of inactive, bis-ligated palladium complexes and also disfavor coordination of the pyridine nitrogen.[12] 2. Consider Pyridine N-Oxide Substrates: If synthetically feasible, using the corresponding pyridine N-oxide can mitigate catalyst poisoning. The N-oxide can be reduced back to the pyridine in a subsequent step.[13]The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst deactivation and preventing it from participating in the catalytic cycle.[12][14]
Slow Oxidative Addition 1. Switch to a More Reactive Halide: If possible, use an iodo- or bromo-pyridine instead of a chloro-pyridine.The rate of oxidative addition, the first step in the catalytic cycle, generally follows the trend I > Br > Cl.[9] A faster oxidative addition can help the desired coupling reaction to proceed more efficiently, potentially outcompeting the nitro reduction.
Incompatible Reaction Conditions 1. Systematic Screening of Conditions: Perform a systematic screen of ligands, bases, solvents, and temperatures to identify the optimal conditions for your specific substrate.The interplay between the various reaction components is complex and often substrate-dependent. A thorough optimization is crucial for achieving high chemoselectivity.[15]

Experimental Protocols

Protocol 1: General Procedure for a Chemoselective Suzuki-Miyaura Coupling of a Nitro-halopyridine
  • Reaction Setup: To a flame-dried Schlenk tube, add the nitro-halopyridine (1.0 equiv), the boronic acid or ester (1.2 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and a bulky phosphine ligand like SPhos (4 mol%)).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Stir the mixture at the optimized temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Ligands on the Chemoselectivity of a Model Suzuki-Miyaura Reaction

Reaction Conditions: 2-Bromo-5-nitropyridine (1 mmol), Phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Toluene (5 mL), 100 °C, 12 h.

LigandYield of 2-Phenyl-5-nitropyridine (%)Yield of 5-Amino-2-phenylpyridine (%)
PPh₃4535
P(t-Bu)₃7510
SPhos92<5
XPhos90<5

Note: These are representative data to illustrate a trend. Actual results may vary depending on the specific substrates and conditions.

Visualizations

Diagram 1: Troubleshooting Workflow for Nitro Group Reduction

troubleshooting_workflow start Problem: Nitro Group Reduction Observed check_byproduct Is aniline the major byproduct? start->check_byproduct low_conversion Is conversion to desired product low? check_byproduct->low_conversion Yes optimize_conditions Optimize Conditions: - Lower Temperature - Change Ligand (Bulky/Electron-Rich) - Change Base (Weaker/Non-Protic) - Use Anhydrous/Degassed Solvents check_byproduct->optimize_conditions No, other side reactions low_conversion->optimize_conditions No catalyst_poisoning Address Catalyst Poisoning: - Use Bulky Ligands - Consider Pyridine N-Oxide - Switch to More Reactive Halide low_conversion->catalyst_poisoning Yes end Re-evaluate Reaction Outcome optimize_conditions->end Implement Solution catalyst_poisoning->end Implement Solution

Caption: A decision-making workflow for troubleshooting nitro group reduction.

Diagram 2: Mechanistic Competition: Cross-Coupling vs. Nitro Reduction

मैकेनिस्टिक_प्रतियोगिता cluster_coupling Desired Cross-Coupling Pathway cluster_reduction Undesired Reduction Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition transmetalation Transmetalation (R-B(OR)₂) oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Desired Product (Ar-R) reductive_elimination->product pd0_redux Pd(0)L_n nitro_coordination Coordination to Nitro Group pd0_redux->nitro_coordination h_transfer Hydrogen Transfer (from H-donor) nitro_coordination->h_transfer byproduct Reduced Byproduct (Ar-NH₂) h_transfer->byproduct start_catalyst Active Pd(0) Catalyst start_catalyst->pd0 start_catalyst->pd0_redux

Caption: Competing catalytic cycles in palladium-catalyzed reactions of nitropyridines.

References

Technical Support Center: Synthesis of 3-Bromo-2-iodo-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Bromo-2-iodo-4-methyl-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this complex heterocyclic intermediate. Here, we will address common challenges, side products, and troubleshooting strategies in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis.

Q1: What is the single most common impurity I should expect in my final product?

A: Overwhelmingly, the most common impurity is the unreacted starting material, 3-bromo-2-chloro-4-methyl-5-nitropyridine . The synthesis of the target molecule is typically achieved via a halogen exchange (Finkelstein-type) reaction, which is an equilibrium-driven process.[1] Incomplete conversion is the primary source of this contamination.

Q2: My reaction appears to stall, leaving a significant amount of starting material even after extended reaction times. What's causing this?

A: Reaction stalling is often due to the deactivation of the activating agent or insufficient driving force for the equilibrium. The conversion of the 2-chloro to the 2-iodo analogue typically uses sodium iodide (NaI) activated by an agent like trimethylsilyl chloride (TMSCl).[1] Several factors can halt progress:

  • Moisture: TMSCl reacts readily with trace water, quenching its ability to activate the halide exchange. Ensure all reagents and solvents are rigorously dried.

  • Reagent Stoichiometry: An insufficient excess of NaI can limit the forward reaction. While the literature may cite 3 equivalents, pushing a stubborn reaction may require a larger excess.[1]

  • Temperature: While higher temperatures favor the reaction rate, they can also lead to degradation (see Q3). The optimal temperature is a balance between rate and stability. The reported synthesis uses 80 °C in propionitrile.[1]

Q3: I'm observing a dark brown, tar-like substance in my crude reaction mixture. What is it and can my product be recovered?

A: The formation of dark, insoluble tars is indicative of product or intermediate degradation. Highly substituted, electron-deficient pyridine rings, especially nitro-pyridines, can be thermally sensitive.[2] The combination of heat (80 °C) and Lewis acidic conditions (generated by TMSCl) can promote decomposition pathways. While the product can often be recovered via column chromatography, preventing degradation is key to improving yield and purity.

Q4: Is the formation of regioisomers (e.g., 2-bromo-3-iodo...) a significant concern in this synthesis?

A: No, regioisomer formation is not a primary concern if you are following the established synthetic route. The synthesis builds the core scaffold stepwise, installing the halogens at defined positions. The final step is a specific C2-chloro to C2-iodo exchange, not a de novo halogenation where regioselectivity would be an issue.[1] Direct electrophilic halogenation of pyridine precursors can produce regioisomeric mixtures, which is why modern syntheses often rely on more controlled methods like building up the molecule from pre-functionalized rings or using N-oxides to direct substitution.[3][4][5]

Part 2: In-Depth Troubleshooting Guide

This section provides detailed protocols for identifying and resolving specific experimental problems.

Problem: An Unexpected Secondary Spot on TLC/LCMS
  • Symptom: Your TLC or LC trace shows a significant secondary spot/peak that is relatively non-polar, often running very close to the product. The mass spectrum shows a peak corresponding to a mass difference of -92.5 u (Iodine) and +35.5 u (Chlorine) from your target mass.

  • Analysis & Likely Cause: This is the classic signature of residual starting material, 3-bromo-2-chloro-4-methyl-5-nitropyridine . The chloro-analogue is slightly more polar but often has very similar chromatographic behavior to the iodo-product, making separation challenging.

CompoundMolecular FormulaMolecular Weight (monoisotopic)Expected Polarity
This compound C₆H₄BrIN₂O₂341.84 g/mol Lower
3-Bromo-2-chloro-4-methyl-5-nitropyridine C₆H₄BrClN₂O₂249.91 g/mol Higher
  • Obtain a Standard: If possible, retain a small sample of the starting material (3-bromo-2-chloro-4-methyl-5-nitropyridine).

  • Co-injection/Co-spotting:

    • TLC: On a single TLC plate, spot your crude product, your starting material, and a co-spot containing both. Develop the plate. If the impurity spot has the same Rf as the starting material and merges with it in the co-spot lane, its identity is confirmed.

    • LC-MS: Inject a sample of your crude product. Then, inject a separate sample of the starting material. Finally, inject a mixed sample. Confirmation is achieved if the retention time of the unknown peak matches the starting material's retention time.

  • Mass Spectrometry: Analyze the fragmentation pattern. The isotopic signature for a compound containing one bromine and one chlorine atom (approx. 3:1 ratio for ³⁵Cl/³⁷Cl and 1:1 for ⁷⁹Br/⁸¹Br) is distinct from one containing bromine and iodine.

  • Anhydrous Conditions: Dry your solvent (propionitrile) over molecular sieves. Dry the sodium iodide in a vacuum oven at >100 °C for several hours before use. Flame-dry the reaction flask under vacuum or nitrogen.

  • Order of Addition: To the slurry of starting material and NaI in propionitrile, add the TMSCl dropwise at room temperature before heating. This ensures the TMSCl can activate the iodide without premature reaction with trace moisture.

  • Monitor Progress: Take aliquots every hour after reaching thermal equilibrium (80 °C) and analyze by TLC or LC-MS. Continue heating until >98% conversion is observed. If the reaction stalls, consider adding an additional portion (0.2-0.5 eq) of TMSCl.

  • Purification: If the impurity persists, careful column chromatography is required. A shallow gradient of ethyl acetate in hexanes is typically effective. Due to the close Rf values, a long column with a slow flow rate may be necessary.

Part 3: Visualization of Reaction & Side Product Pathways

The following diagrams illustrate the intended chemical transformation and the most common side reaction pathway.

Primary Synthesis Pathway

Synthesis SM 3-Bromo-2-chloro- 4-methyl-5-nitropyridine Reagents NaI, TMSCl Propionitrile, 80 °C SM->Reagents Product 3-Bromo-2-iodo- 4-methyl-5-nitropyridine Reagents->Product caption Fig 1. Halogen exchange reaction.

Caption: Fig 1. Halogen exchange reaction.

Troubleshooting Workflow: Main vs. Side Pathways

Troubleshooting cluster_main Intended Pathway cluster_side Problematic Pathways SM Starting Material (2-Chloro Analogue) Product Desired Product (2-Iodo Analogue) SM->Product >98% Conversion (Optimal Conditions) Incomplete Incomplete Reaction (SM Contamination) SM->Incomplete Insufficient Reagents Trace H₂O Low Temperature Degradation Degradation Products (Tars, Baseline Impurities) SM->Degradation Excess Heat > 80-90 °C Product->Degradation Prolonged Heating caption Fig 2. Divergence to common side products.

Caption: Fig 2. Divergence to common side products.

References

Technical Support Center: Synthesis of 4-Methyl-5-Nitro-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 4-methyl-5-nitro-azaindole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. The inherent electronic properties of the azaindole scaffold present unique challenges, particularly concerning regioselectivity and yield during electrophilic nitration. This document provides in-depth, experience-driven insights and actionable troubleshooting protocols to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to 4-methyl-5-nitro-azaindole?

The most direct and frequently employed approach is the electrophilic nitration of the precursor, 4-methyl-7-azaindole. This method, while conceptually straightforward, is fraught with challenges. The reaction typically involves treating 4-methyl-7-azaindole with a nitrating agent, most commonly a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), under carefully controlled temperature conditions.[1] The success of this route is highly dependent on managing the delicate balance between activating the nitrating agent and preventing degradation of the acid-sensitive azaindole substrate.

Q2: Why is the direct nitration of 4-methyl-7-azaindole often a low-yielding reaction?

The low yields are primarily due to two competing factors rooted in the fundamental chemistry of the azaindole nucleus:

  • Acid Sensitivity: The pyrrole ring of the azaindole system is electron-rich and highly susceptible to acid-catalyzed polymerization.[2] Under the strongly acidic conditions required to generate the nitronium ion (NO₂⁺), the indole nitrogen can be protonated, leading to decomposition and the formation of intractable tars.

  • Competing Regioselectivity: The 4-methyl-7-azaindole core has multiple positions susceptible to electrophilic attack. While the desired C-5 position is on the electron-deficient pyridine ring, the C-3 position on the electron-rich pyrrole ring is kinetically favored for electrophilic substitution under non-acidic conditions.[3] In strong acid, protonation at C-3 can occur, which deactivates the pyrrole ring and directs the electrophile to the benzene-like ring, but this can also lead to a mixture of C-5 and C-6 isomers.[2]

Q3: What are the primary side products and competing regioisomers I should expect?

During the nitration of 4-methyl-7-azaindole, you should monitor for the formation of several undesired products:

  • 4-methyl-3-nitro-7-azaindole: Arises from attack at the highly nucleophilic C-3 position.

  • 4-methyl-6-nitro-7-azaindole: A common regioisomer resulting from nitration on the pyridine ring.

  • Dinitro products: Over-nitration can occur if the reaction conditions are too harsh or the reaction time is extended.[4]

  • Polymeric tars: Resulting from acid-catalyzed degradation of the starting material or product.

Q4: Are there milder, non-acidic nitration methods that could improve the yield?

Yes, several alternative methods have been developed for the nitration of sensitive heterocyclic systems. While classical HNO₃/H₂SO₄ remains common, exploring these alternatives can be highly beneficial:

  • Ammonium Tetramethylnitrate with Trifluoroacetic Anhydride: This system generates trifluoroacetyl nitrate in situ, a potent but non-acidic electrophilic nitrating agent that can improve regioselectivity and minimize acid-catalyzed decomposition.[3]

  • N-Nitropyrazole Reagents: Certain N-nitropyrazoles, activated by a Lewis acid like Yb(OTf)₃, can serve as efficient and controllable sources of the nitronium ion under less harsh conditions.[5] These reagents have shown success in the late-stage nitration of complex molecules.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems. For a logical workflow, refer to the troubleshooting diagram below.

// Nodes start [label="Low Yield of\n4-methyl-5-nitro-azaindole", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tlc_check [label="Analyze Crude Reaction Mixture\n(TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; tar [label="Observation:\nSignificant Tar/Polymer Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; isomers [label="Observation:\nMultiple Isomers, Difficult Separation", fillcolor="#F1F3F4", fontcolor="#202124"]; no_reaction [label="Observation:\nHigh Amount of Unreacted\nStarting Material", fillcolor="#F1F3F4", fontcolor="#202124"];

sol_tar [label="Solution:\n1. Lower Reaction Temperature (-10°C to 0°C)\n2. Use Fuming HNO₃ instead of mixture\n3. Reduce H₂SO₄ concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_isomers [label="Solution:\n1. Ensure precise temperature control\n2. Decrease temperature to favor 5-nitro isomer\n3. Explore alternative nitrating agents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_no_reaction [label="Solution:\n1. Confirm quality of HNO₃/H₂SO₄\n2. Increase reaction time incrementally\n3. Slightly increase temperature (monitor for tar)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> tlc_check; tlc_check -> tar [label="Predominant issue"]; tlc_check -> isomers [label="Predominant issue"]; tlc_check -> no_reaction [label="Predominant issue"];

tar -> sol_tar; isomers -> sol_isomers; no_reaction -> sol_no_reaction; } Caption: A decision tree for troubleshooting low yields.

Problem 1: My overall yield is consistently low (<30%), with significant dark, insoluble material (tar) forming.

  • Causality: This is a classic sign of acid-catalyzed polymerization or degradation of the azaindole ring. The combination of a strong acid like H₂SO₄ and an exothermic reaction can easily lead to uncontrolled decomposition. The electron-rich pyrrole moiety is particularly vulnerable.[2]

  • Solution Pathway:

    • Strict Temperature Control: The nitration of azaindoles is highly exothermic. Ensure your reaction is pre-cooled to 0°C or even -5°C before the dropwise addition of the nitrating agent. Maintain this temperature rigorously throughout the addition and for the duration of the reaction.

    • Modify the Nitrating System: The standard HNO₃/H₂SO₄ mixture is extremely potent. Consider using fuming nitric acid in concentrated sulfuric acid, which can sometimes offer better control.

    • Reverse Addition: Instead of adding the nitrating agent to the substrate, try adding the substrate solution (dissolved in H₂SO₄) slowly to the pre-cooled nitrating mixture. This maintains a constant excess of the nitrating agent and can prevent localized heating.

    • Quenching Procedure: Quench the reaction by pouring it slowly onto a large amount of crushed ice. This rapidly dilutes the acid and dissipates heat, minimizing post-reaction degradation. Neutralize the solution carefully with a base like aqueous ammonia or sodium hydroxide while maintaining a low temperature.

Problem 2: My reaction works, but I get a mixture of 5-nitro and 6-nitro isomers that are very difficult to separate by column chromatography.

  • Causality: The 5- and 6-positions on the pyridine ring have similar electronic properties, and their activation towards nitration is competitive. The regiochemical outcome is often highly sensitive to reaction temperature and the specific acid system used.

  • Solution Pathway:

    • Lower the Temperature: Thermodynamic control can often be improved at lower temperatures. Attempting the reaction at -10°C to -5°C may increase the selectivity for the 5-nitro isomer.

    • Optimize the Acid Mixture: The ratio of HNO₃ to H₂SO₄ can influence regioselectivity. Systematically screen different ratios to find the optimal balance. Refer to the data table below for a starting point.

    • Purification Strategy: If isomer separation remains a challenge, consider derivatization. For example, protecting the indole nitrogen with a Boc group can alter the polarity and may improve chromatographic resolution. The protecting group can be removed in a subsequent step.

Problem 3: The reaction stalls, with a significant amount of 4-methyl-7-azaindole starting material remaining even after extended reaction times.

  • Causality: This indicates that the activation energy for the reaction is not being overcome, which typically points to an issue with the nitrating agent or insufficient thermal energy.

  • Solution Pathway:

    • Reagent Quality: Ensure your nitric acid and sulfuric acid are of high quality and appropriate concentration. Fuming nitric acid (>90%) is often more effective than concentrated (70%).

    • Incremental Temperature Increase: If the reaction is clean but incomplete at 0°C, allow it to slowly warm to room temperature and monitor closely by TLC or LC-MS. Be prepared to cool the reaction immediately if signs of decomposition appear.

    • Increase Reaction Time: Some reactions may simply require longer times. Allow the reaction to stir for up to 24 hours at a controlled low temperature, taking aliquots periodically to check for conversion.

Visualizing Regioselectivity

The nitration of 4-methyl-7-azaindole is a competition between multiple reactive sites. The diagram below illustrates the primary positions for electrophilic attack and the conditions that favor each.

// Structure node struct [label=<

>];

// Position labels N_H [label="N1-H", shape=plaintext]; N_Py [label="N7", shape=plaintext]; C3 [label="C3", shape=plaintext]; C5 [label="C5 (Desired)", shape=plaintext]; C6 [label="C6", shape=plaintext];

// Edges from positions to explanations C3 -> "Kinetically Favored\n(Pyrrole Ring)\nDominant under non-acidic conditions" [color="#EA4335"]; C5 -> "Thermodynamically Favored\n(Pyridine Ring)\nTarget under strong acidic conditions" [color="#34A853"]; C6 -> "Competing Isomer\n(Pyridine Ring)\nFormation increases with temperature" [color="#FBBC05"];

// Invisible nodes for positioning {rank=same; C3; C5; C6;}

// Position the labels relative to the image (this is conceptual) // Actual positioning is tricky in DOT without exact image coordinates } Caption: Regioselectivity in the nitration of 4-methyl-7-azaindole.

Quantitative Data Summary

The choice of nitrating agent and conditions has a profound impact on yield and isomeric purity. The following table provides a comparative summary based on typical outcomes for azaindole systems.

Nitrating SystemTemperature (°C)Typical Yield of 5-Nitro IsomerRatio of 5-Nitro : 6-NitroNotes
Conc. HNO₃ / Conc. H₂SO₄0 to 525-40%~2 : 1Prone to tar formation; requires strict temperature control.[1]
Fuming HNO₃ / Conc. H₂SO₄-5 to 035-55%~3 : 1More controlled reaction, often higher yield and better selectivity.
KNO₃ / Conc. H₂SO₄0 to 1030-45%~2.5 : 1Solid reagent can be easier to handle; reaction may be slower.
(CF₃CO)₂O / NH₄NO₃0 to 2520-35%VariableNon-acidic method, reduces polymerization but may yield other isomers.[3]

Experimental Protocols

Protocol 1: Optimized Nitration of 4-methyl-7-azaindole

This protocol is a starting point and should be optimized based on your specific observations.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid (10 mL). Cool the flask to -5°C in an ice-salt bath.

  • Substrate Addition: Slowly add 4-methyl-7-azaindole (1.0 g, 7.57 mmol) portion-wise to the cold sulfuric acid, ensuring the internal temperature does not rise above 0°C. Stir until a clear solution is obtained.

  • Nitrating Agent Addition: In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (0.4 mL, ~9.0 mmol) to concentrated sulfuric acid (2 mL) at -5°C.

  • Reaction: Add the cold nitrating mixture dropwise to the substrate solution over 30 minutes. Use a syringe pump for best control. The internal temperature must be maintained between -5°C and 0°C.

  • Monitoring: After the addition is complete, stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.

  • Work-up: Once the starting material is consumed, pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Neutralization: Cool the resulting aqueous solution in an ice bath and slowly neutralize to pH 7-8 by adding concentrated aqueous ammonia. A precipitate should form.

  • Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether to aid in drying. Dry the solid under vacuum to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Adsorption: Adsorb the crude product onto a small amount of silica gel (approx. 2-3 times the crude weight) by dissolving it in a minimal amount of a polar solvent (like methanol or acetone) and then adding the silica. Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Preparation: Pack a silica gel column using a hexane/ethyl acetate solvent system. A typical starting gradient is 90:10 hexane:ethyl acetate.

  • Loading and Elution: Dry-load the adsorbed crude product onto the top of the column. Elute the column with a shallow gradient of ethyl acetate in hexane (e.g., increasing from 10% to 50% ethyl acetate over 10-15 column volumes).

  • Fraction Collection: Collect fractions and analyze them by TLC. The isomers are often close in Rf value. Combine the fractions containing the pure desired 5-nitro isomer.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield purified 4-methyl-5-nitro-azaindole.

References

Validation & Comparative

A Senior Application Scientist's Guide to the HPLC Analysis of Halogenated Pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the synthesis of halogenated pyridines represents a cornerstone of modern drug discovery and agrochemical development.[1] These halogenated heterocycles are critical intermediates, where the position and identity of the halogen atom can profoundly influence molecular properties and biological activity. Consequently, the ability to accurately monitor reaction progress, separate complex isomeric mixtures, and quantify impurities is not merely a procedural step but a critical determinant of research and development success.

High-Performance Liquid Chromatography (HPLC) stands as the principal analytical tool for this task. However, the unique physicochemical properties of pyridine derivatives present distinct challenges that can confound standard methodologies. This guide provides an in-depth comparison of analytical strategies, grounded in experimental data and field-proven insights, to empower scientists to develop robust, accurate, and efficient HPLC methods for these demanding applications.

PART 1: Choosing the Right Analytical Tool: HPLC vs. Alternatives

While HPLC is the dominant technique, it is essential to understand its performance in the context of other available methods, primarily Gas Chromatography (GC). The choice between them is dictated by the specific properties of the analytes and the analytical objective.

Gas chromatography, particularly when equipped with an Electron Capture Detector (ECD), offers exceptional sensitivity for halogenated compounds.[2][3] However, its primary limitation is the requirement for analyte volatility and thermal stability. Many functionalized pyridine intermediates or drug candidates are not sufficiently volatile for GC analysis without prior derivatization, a step that introduces complexity and potential for error.[4]

HPLC overcomes this limitation by analyzing samples in the liquid phase, making it broadly applicable to the wide range of polarities and molecular weights encountered in pyridine chemistry.

Table 1: Comparison of Primary Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation in a liquid mobile phase based on interactions with a solid stationary phase.Separation in a gaseous mobile phase based on partitioning with a liquid or solid stationary phase.
Analyte Suitability Highly versatile; suitable for non-volatile, thermally sensitive, and polar compounds. The workhorse for most pyridine derivatives.Best for volatile and thermally stable compounds. May require derivatization for polar or high molecular weight pyridines.[4]
Detector for Halogens UV detector is standard. Mass Spectrometry (MS) offers high selectivity and structural data.[5][6]Electron Capture Detector (ECD) is highly selective and sensitive for halogenated compounds.[2] MS is also common.
Key Advantage Broad applicability, direct analysis of reaction mixtures with minimal sample prep.Exceptional sensitivity to halogens with an ECD. High resolution with capillary columns.
Key Limitation Peak shape for basic compounds can be challenging.[5] Sensitivity may be lower than GC-ECD for certain analytes.Limited by analyte volatility. Potential for thermal degradation of sensitive compounds.

PART 2: A Deeper Dive into HPLC Methodologies: Conquering the Challenges

The successful HPLC analysis of halogenated pyridines hinges on overcoming three core challenges:

  • Poor Retention: Many pyridine derivatives are polar and hydrophilic, leading to minimal or no retention on traditional reversed-phase (RP) columns like C18.[5][7]

  • Difficult Separations: Positional isomers of substituted pyridines often have very similar physicochemical properties, making them challenging to resolve.[5]

  • Poor Peak Shape: As basic compounds, pyridines can interact with acidic residual silanols on the surface of silica-based columns, causing significant peak tailing.[5][8]

The key to addressing these issues lies in the judicious selection of the HPLC column (the stationary phase).

Comparison of HPLC Stationary Phases

A standard C18 column is often the starting point for method development but is rarely the optimal choice for this compound class. Modern column chemistries offer superior performance by directly addressing the challenges of polarity and basicity.

  • Aqueous-Compatible Reversed-Phase (e.g., AQ-C18, Polar-Endcapped): These columns are designed to prevent "ligand collapse" or "matting" of the C18 chains in highly aqueous mobile phases (greater than 95% water).[9] This stability is crucial for retaining very polar pyridines that require a low percentage of organic solvent to elute. The polar-embedding or endcapping also helps to shield residual silanols, improving peak shape for basic analytes.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to reversed-phase for highly polar compounds.[11] It utilizes a polar stationary phase (like bare silica or a bonded polar functional group) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water. Water acts as the strong, eluting solvent. This mode provides excellent retention for compounds that are unretained in reversed-phase.

  • Mixed-Mode Chromatography: These advanced columns possess both reversed-phase (hydrophobic) and ion-exchange (electrostatic) properties.[5][12] This dual retention mechanism is exceptionally powerful for separating mixtures containing analytes with different polarities and charge states, such as a parent pyridine and its various halogenated or aminopyridine derivatives.[5][12][13]

Table 2: Performance Comparison of HPLC Column Chemistries

Column TypePrimary Separation MechanismBest Suited ForAdvantagesDisadvantages
Standard C18 Hydrophobic InteractionsNon-polar to moderately polar neutral compounds.Widely available, extensive literature.Poor retention for polar pyridines, potential for peak tailing with basic compounds.[5]
Aqueous C18 / Polar-Embedded Hydrophobic InteractionsPolar and basic compounds requiring highly aqueous mobile phases.Stable in 100% aqueous, improved peak shape and retention for polar analytes.[9][10]May have different selectivity compared to standard C18.
HILIC Partitioning into a water-enriched layer on the stationary phase surface.Very polar, hydrophilic compounds.[11]Excellent retention for compounds unretained in RP. Orthogonal selectivity.Can have longer equilibration times. Sensitive to mobile phase water content.
Mixed-Mode Hydrophobic and Ion-Exchange InteractionsComplex mixtures of polar, non-polar, acidic, and basic compounds.[5]Unmatched selectivity for isomers and compounds with diverse properties. MS-compatible mobile phases.[12][14]Method development can be more complex due to multiple retention mechanisms.
Supporting Experimental Data

The choice of column directly impacts the separation of closely related species. The following data, adapted from literature, illustrates the superior resolving power of a mixed-mode column for separating pyridine and its aminopyridine isomers, which is a common challenge.[5]

Table 3: Example Retention Times of Pyridine Isomers on a Mixed-Mode Column[5]

CompoundRetention Time (min)
Pyridine2.5
2-Aminopyridine3.2
3-Aminopyridine4.1
4-Aminopyridine5.5
Conditions: Mixed-mode column with a mobile phase of Acetonitrile/Methanol and an acidic ammonium formate buffer.[5]

This data clearly shows baseline separation of isomers that would be difficult to resolve on a standard C18 column.

PART 3: Building a Robust Analytical Protocol

A reliable analytical method is a self-validating system. This begins with meticulous sample preparation and follows a logical method development workflow.

Overall Analytical Workflow

The path from a reaction mixture to a final report follows a structured sequence designed to ensure data quality and protect the analytical instrumentation.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture / Formulation Dilution Dilution / Extraction ReactionMixture->Dilution Filtration Filtration (0.22 or 0.45 µm) Dilution->Filtration HPLC HPLC System Filtration->HPLC ReferenceStandard Reference Standard SerialDilution Serial Dilution for Calibration ReferenceStandard->SerialDilution SerialDilution->HPLC Column Analytical Column (e.g., Mixed-Mode, AQ-C18) HPLC->Column Detector Detector (UV or MS) Chromatogram Chromatogram Detector->Chromatogram Column->Detector Integration Peak Integration Chromatogram->Integration Quantification Quantification & Report Integration->Quantification G cluster_cols Column Selection Start Define Analytical Goal (e.g., Purity, Isomer Separation) Assess Assess Analyte Properties (Polarity, pKa, UV Spectrum) Start->Assess RP Reversed-Phase (AQ-C18) Polar Analytes Assess->RP HILIC HILIC Very Polar Analytes Assess->HILIC MM Mixed-Mode Isomers / Complex Mixtures Assess->MM MobilePhase Mobile Phase Optimization (Solvent Ratio, pH, Buffer) RP->MobilePhase HILIC->MobilePhase MM->MobilePhase Detector Optimize Detector Settings (Wavelength, etc.) MobilePhase->Detector Validation Method Validation (ICH Guidelines) Detector->Validation

References

A Senior Application Scientist's Guide to Cross-Coupling: Iodopyridines vs. Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyridine scaffold is a cornerstone of modern molecular design. Its presence in numerous FDA-approved drugs and advanced materials speaks to its versatile utility. The functionalization of this heterocycle, often accomplished via palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel chemical entities. The choice of the starting halopyridine—specifically whether to use an iodo- or bromo-substituted precursor—is a pivotal decision that profoundly impacts reaction efficiency, yield, and overall synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of iodopyridines and bromopyridines in common cross-coupling reactions. We will move beyond simple procedural descriptions to explore the fundamental chemical principles governing their behavior, supported by representative data and detailed experimental protocols to inform your synthetic planning.

The Decisive Step: Understanding Reactivity through the Catalytic Cycle

The efficacy of palladium-catalyzed cross-coupling reactions—be it Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Negishi—hinges on a well-defined catalytic cycle. While each named reaction has unique components, they share three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Rate-Determining Step) Pd0->OA + Ar-X (Halopyridine) PdII Ar-Pd(II)(X)L₂ (Oxidative Adduct) OA->PdII TM Transmetalation PdII->TM + R-M (Coupling Partner) PdII_R Ar-Pd(II)(R)L₂ TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RE->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

The critical difference between iodo- and bromopyridines emerges during oxidative addition . This step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, is frequently the rate-determining step of the entire cycle.[1][2] The energy required to break this bond dictates the speed and efficiency of the reaction.

The established order of reactivity for halogens in these transformations is I > Br > Cl .[1][3][4][5][6] This trend is a direct consequence of the carbon-halogen bond dissociation energies (BDEs). The C-I bond is the weakest, followed by C-Br, and then C-Cl.[7][8]

BondTypical BDE (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485
Source: Representative values compiled from literature.[7]

A weaker C-X bond translates to a lower activation energy for the oxidative addition step, allowing the reaction to proceed more readily.

Energy_Profile cluster_0 start Reactants Pd(0) + Ar-X path_ts_i start->path_ts_i C-I Bond Cleavage path_ts_br start->path_ts_br C-Br Bond Cleavage ts_i ts_br prod Products Ar-Pd(II)-X axis_start axis_end Relative Energy axis_start->axis_end path_start path_ts_i->prod path_ts_br->prod path_prod ts_i_label ΔG‡ (Iodo) ts_br_label ΔG‡ (Bromo) rc_start rc_end Reaction Coordinate rc_start->rc_end

Caption: Comparative energy profile for the oxidative addition of C-I vs. C-Br bonds.

Performance Comparison: Iodopyridines vs. Bromopyridines

The lower activation energy for C-I bond cleavage has significant practical consequences. Iodopyridines generally react faster, require lower temperatures, and can be effective with lower catalyst loadings compared to their bromo- counterparts.

FeatureIodopyridinesBromopyridinesRationale & Causality
Relative Reactivity HighModerateThe C-I bond is weaker than the C-Br bond, facilitating a faster rate of oxidative addition to the palladium catalyst.[1]
Typical Reaction Temp. Room temp. to moderate heat (e.g., 50–80 °C)Moderate to high heat (e.g., 80–110 °C)The higher intrinsic reactivity of the C-I bond allows coupling to occur at lower temperatures.[1]
Typical Reaction Time Shorter (e.g., 1–8 hours)Longer (e.g., 6–24 hours)The faster catalytic turnover with the iodo-substrate leads to quicker consumption of starting materials.[1]
Catalyst Loading Can often be lower (e.g., 1-2 mol%)Typically requires higher loading (e.g., 2-5 mol%)The facile oxidative addition reduces the concentration of active catalyst required to maintain the reaction rate.
Yields Generally highModerate to highWhile highly dependent on specific substrates and conditions, the greater reactivity of the iodo-compound often translates to higher isolated yields.[1]
Side Reactions Potential for homocoupling of coupling partnerPotential for debromination or hydrodehalogenation at higher temperatures.[1]The more forcing conditions required for bromopyridines can lead to undesired side pathways.
Cost & Availability Generally more expensive, less commercially diverseMore cost-effective, wider commercial availabilityIodine is a more expensive raw material than bromine.

The "2-Pyridyl Problem": A Note on Catalyst Inhibition

A noteworthy consideration, particularly with 2-halopyridines, is the potential for the pyridine nitrogen to coordinate with the palladium catalyst.[9] This coordination can sometimes sequester the active catalyst, leading to lower reactivity compared to other regioisomers. This phenomenon is often referred to as the "2-pyridyl problem".[10] However, modern advancements in ligand design have largely mitigated this issue, and successful couplings of 2-halopyridines are now routine.[11][12]

Strategic Advantage: Regioselectivity in Dihalopyridines

The pronounced reactivity difference between iodo- and bromopyridines is not a limitation but a powerful tool for synthetic strategy. In dihalogenated pyridines, such as 2-bromo-4-iodopyridine, this differential reactivity allows for exceptional regioselectivity.[4] Under carefully controlled, mild conditions, cross-coupling will occur almost exclusively at the C-4 (iodo) position, leaving the C-2 (bromo) position untouched for subsequent, distinct functionalization.[2][4][13]

Workflow Start 2-Bromo-4-iodopyridine Step1 Mild Cross-Coupling (e.g., Suzuki, 80°C) Start->Step1 Selective reaction at C-I bond Intermediate 4-Aryl-2-bromopyridine Step1->Intermediate Step2 Second Cross-Coupling (e.g., Buchwald, 110°C) Intermediate->Step2 Reaction at remaining C-Br bond Final 4-Aryl-2-aminopyridine (Disubstituted Product) Step2->Final

Caption: Selective sequential cross-coupling enabled by differential reactivity.

This predictable regioselectivity is invaluable for building molecular complexity and is a key strategy in structure-activity relationship (SAR) studies during drug discovery.[4]

Experimental Protocols: A Practical Comparison

To illustrate the practical differences in reaction setup, here are two representative protocols for a Suzuki-Miyaura coupling reaction. Note how the conditions are adjusted to accommodate the reactivity of the specific halopyridine.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodopyridine (Higher Reactivity)
  • Objective: To synthesize 4-phenylpyridine from 4-iodopyridine and phenylboronic acid.

  • Materials:

    • 4-Iodopyridine (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Procedure:

    • To an oven-dried Schlenk flask, add 4-iodopyridine, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

    • Add the [Pd(PPh₃)₄] catalyst to the flask.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Stir the reaction mixture at 80 °C .

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours .

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromopyridine (Lower Reactivity)
  • Objective: To synthesize 4-phenylpyridine from 4-bromopyridine and phenylboronic acid.

  • Materials:

    • 4-Bromopyridine (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Procedure:

    • To an oven-dried Schlenk flask, add 4-bromopyridine, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

    • Add the [Pd(PPh₃)₄] catalyst to the flask. Note the higher catalyst loading.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Stir the reaction mixture at 100-110 °C . Note the higher temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours .

    • Workup and purification are identical to Protocol 1.

Conclusion and Strategic Recommendations

The choice between an iodopyridine and a bromopyridine is a strategic one, guided by the specific goals of the synthesis.

  • Choose an Iodopyridine when:

    • Speed and efficiency are paramount. The inherently faster kinetics can significantly shorten development timelines.[1][3]

    • The substrate contains sensitive functional groups. Milder reaction conditions minimize the risk of degradation or side reactions.

    • Maximizing yield is the primary objective. The higher reactivity often leads to cleaner reactions and better yields.[1]

    • A selective reaction is needed in the presence of a bromide. This is the cornerstone of sequential functionalization strategies.[4]

  • Choose a Bromopyridine when:

    • Cost is a major consideration. Bromopyridines are generally more economical and available in greater variety.

    • The desired reaction is at a more reactive site (e.g., an iodide or triflate) elsewhere on the molecule. The less reactive bromide can serve as a stable placeholder.

    • High-temperature conditions are acceptable and do not compromise other functional groups.

By understanding the fundamental principles of C-X bond reactivity, researchers can make informed decisions, optimizing their synthetic routes for success. This guide provides the foundational knowledge to leverage the distinct chemical personalities of iodo- and bromopyridines, transforming them from simple reagents into strategic tools for molecular innovation.

References

Alternative precursors for 4-methyl-5-nitro-azaindole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Precursors for the Synthesis of 4-Methyl-5-nitro-7-azaindole

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The specific analogue, 4-methyl-5-nitro-7-azaindole, serves as a crucial intermediate for building more complex, biologically active molecules. However, its synthesis is not trivial, primarily due to the challenge of achieving regioselective nitration on the electron-rich and acid-sensitive azaindole nucleus.

This guide provides a comparative analysis of synthetic strategies for 4-methyl-5-nitro-7-azaindole, focusing on the critical choice of starting precursors. We will dissect the chemical logic behind each route, present comparative data, and provide detailed protocols for the most viable methods, offering researchers a robust framework for selecting an optimal synthetic pathway.

Strategic Overview: To Nitrate First or Last?

The central challenge in synthesizing substituted 5-nitro-7-azaindoles is controlling the position of the electrophilic nitration. The azaindole ring has multiple potential sites for electrophilic attack, with the C-3 position on the pyrrole ring being particularly reactive.[1][2] This reactivity profile dictates the two primary strategic approaches:

  • Post-Cyclization Nitration: Synthesize the 4-methyl-7-azaindole core first and then introduce the nitro group. This is the most direct route conceptually, but often suffers from poor regioselectivity and harsh reaction conditions.

  • Pre-Cyclization Nitration: Begin with a pyridine precursor that already contains the nitro group at the desired C-5 position. The pyrrole ring is then constructed in a subsequent step, ensuring unambiguous regiochemistry. This approach generally offers superior control and scalability.

This guide will compare precursors and methodologies rooted in these two core strategies.

Strategy 1: Direct Nitration of 4-Methyl-7-azaindole

The most intuitive approach is the direct electrophilic nitration of a pre-formed 4-methyl-7-azaindole ring. However, this method is fraught with challenges. Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the indole nucleus is susceptible to protonation and subsequent polymerization, leading to low yields and the formation of intractable tars.[1] Furthermore, nitration often occurs non-selectively, with the C-3 position being a major competing site for electrophilic attack.[2]

An alternative within this strategy involves protecting the pyrrole nitrogen and then performing the nitration. While this can sometimes modulate reactivity, achieving high selectivity for the C-5 position over others on the benzene portion of the ring remains a significant hurdle.

A more successful, albeit indirect, variation involves reducing the azaindole to an azaindoline first. The resulting 7-azaindoline behaves more like a substituted aniline, allowing for more controlled nitration at the 5-position. The azaindole is then reformed by dehydrogenation. However, this multi-step process can involve hazardous reagents and conditions, making it less suitable for large-scale production.[3]

Logical Flow for Direct Nitration Strategy

G cluster_0 Strategy 1: Post-Cyclization Nitration precursor Precursor: 4-Methyl-7-azaindole nitration Direct Nitration (e.g., HNO₃/H₂SO₄) precursor->nitration [Challenges] outcome Mixture of Isomers (C-3, C-5, etc.) Low Yield, Polymerization nitration->outcome [Result]

Caption: High-level workflow for the direct nitration approach.

Strategy 2: Pyrrole Ring Construction on a Pre-Nitrated Pyridine Core

A more robust and scalable strategy involves securing the critical 5-nitro substituent on a pyridine precursor before the formation of the pyrrole ring. This circumvents the regioselectivity problems entirely. The most effective modern precursors for this approach are functionalized 2-amino-3-methyl-5-nitropyridines.

Alternative 2a: Sonogashira Coupling and Cyclization

This is arguably the most efficient and scalable method reported for the synthesis of the closely related 5-nitro-7-azaindole.[3][4] The strategy can be readily adapted for the 4-methyl analogue by starting with the appropriately methylated pyridine, although for clarity, we will follow the validated route which introduces the methyl group as part of the pyridine starting material. The key precursor is 3-Iodo-5-nitro-pyridin-2-amine , which is synthesized from commercially available 5-nitropyridin-2-amine .

Causality Behind Experimental Choices:

  • Iodination First: Iodinating 5-nitropyridin-2-amine provides a handle for the subsequent palladium-catalyzed cross-coupling reaction. Iodine is an excellent leaving group for these transformations.

  • Sonogashira Coupling: This powerful reaction couples the iodopyridine with a terminal alkyne, in this case, trimethylsilylacetylene. This step efficiently constructs the C2-C3 bond of the future pyrrole ring.

  • Metal-Free Cycloisomerization: The final step involves an intramolecular cyclization. A key innovation in this route is the use of morpholine in water for a metal-free cyclization, which is safer, more economical, and easier to scale up compared to previously reported copper- or microwave-assisted methods.[3][4]

Synthetic Route via Sonogashira Coupling

G P1 Precursor: 5-Nitro-3-methyl- pyridin-2-amine P2 3-Iodo-5-nitro-3- methyl-pyridin-2-amine P1->P2 Iodination (e.g., KI/KIO₄) P3 5-Nitro-3-methyl-3- (trimethylsilylethynyl) -pyridin-2-amine P2->P3 Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) Product 4-Methyl-5-nitro -7-azaindole P3->Product Cycloisomerization (e.g., Morpholine/H₂O)

Caption: Key transformations in the Sonogashira coupling route.

Alternative 2b: The Formamidine Approach

Another pathway involves converting the aminopyridine precursor into an N,N-dimethylformamidine intermediate. This intermediate is designed to facilitate cyclization to form the pyrrole ring. A cost-effective synthesis for 5-halogenated azaindoles uses this method successfully.[3] The precursor here would be 3-Methyl-5-nitro-pyridin-2-ylamine .

This precursor is treated with dimethylformamide dimethylacetal (DMF-DMA) to form N,N-dimethyl-N′-(3-methyl-5-nitro-pyridin-2-yl)-formamidine. While this intermediate forms in good yield, subsequent cycloisomerization to the desired 5-nitro-7-azaindole has been reported to be unsuccessful under conditions that work for the halogenated analogues.[3] This highlights a critical consideration: the strong electron-withdrawing nature of the nitro group can significantly alter the reactivity of intermediates compared to their halogenated counterparts, rendering an otherwise effective method unviable.

Performance Comparison of Synthetic Routes

The following table summarizes the key aspects of the alternative precursor strategies. The data for the Sonogashira route is based on the highly scalable synthesis of 5-nitro-7-azaindole, which is expected to be highly predictive for the 4-methyl analogue.[3][4]

FeatureStrategy 1: Direct NitrationStrategy 2a: Sonogashira CouplingStrategy 2b: Formamidine Route
Primary Precursor 4-Methyl-7-azaindole5-Nitro-3-methyl-pyridin-2-amine3-Methyl-5-nitro-pyridin-2-ylamine
Regioselectivity Poor; mixture of isomersExcellent; unambiguousExcellent (pre-defined)
Overall Yield Typically low (<30%)High (Reported ~70-77% over 3 steps)[3]Fails at cyclization step[3]
Scalability Poor; safety concerns with nitrating mixturesExcellent; demonstrated on multi-kilogram scale[3]Intermediate is scalable, but route is not viable
Key Advantage Conceptually directHigh yield, excellent control, proven scalabilityPotentially cost-effective if successful
Key Disadvantage Lack of control, side reactionsMulti-step, requires palladium/copper catalystsUnsuccessful for nitro-substituted compounds

Detailed Experimental Protocols

The following protocols are adapted from highly-vetted, peer-reviewed literature and represent robust methodologies.

Protocol 1: Scalable Synthesis of 4-Methyl-5-nitro-7-azaindole via Sonogashira Coupling

This three-step protocol is adapted from the validated, kilogram-scale synthesis of 5-nitro-7-azaindole.[3][4] It assumes the starting availability of 5-nitro-3-methyl-pyridin-2-amine.

Step 1: Iodination of 5-Nitro-3-methyl-pyridin-2-amine

  • To a solution of 5-nitro-3-methyl-pyridin-2-amine (1.0 kg, 6.53 mol) in 2 M H₂SO₄ (11 L), add potassium periodate (0.55 kg, 2.40 mol) portionwise at room temperature over 30 minutes.

  • Heat the reaction mixture to reflux. Add a solution of potassium iodide (1.08 kg, 6.53 mol) in water dropwise over 2 hours.

  • Maintain the reflux for an additional 1.5 hours. Monitor reaction completion by TLC or HPLC.

  • Cool the mixture to room temperature and carefully neutralize with solid sodium bicarbonate until gas evolution ceases.

  • Add sodium thiosulfate to quench any remaining iodine and stir.

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield 3-iodo-5-nitro-3-methyl-pyridin-2-amine.

    • Causality Note: The use of KI and KIO₄ in acidic medium generates in situ I⁺, the electrophile required for the iodination of the electron-deficient pyridine ring.

Step 2: Sonogashira Coupling

  • To a solution of 3-iodo-5-nitro-3-methyl-pyridin-2-amine (1.0 kg, 3.58 mol) in DMF (5 L) and triethylamine (2.5 L), add ethynyl(trimethyl)silane (0.42 kg, 4.30 mol).

  • Degas the solution with nitrogen or argon for 30 minutes.

  • Add copper(I) iodide (34 g, 0.179 mol) and dichlorobis(triphenylphosphine)palladium(II) (125 g, 0.179 mol).

  • Heat the mixture to 80 °C and stir for 5 hours, monitoring for completion.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain crude 5-nitro-3-methyl-3-(2-trimethylsilylethynyl)pyridin-2-amine, which can be used directly in the next step.

    • Causality Note: The Pd(0)/Pd(II) catalytic cycle facilitates the cross-coupling, while Cu(I) acts as a co-catalyst to activate the alkyne. Triethylamine serves as the base to neutralize the HI generated.

Step 3: Cycloisomerization

  • To a solution of 5-nitro-3-methyl-3-(2-trimethylsilylethynyl)pyridin-2-amine (1.0 kg, 4.0 mol) in water (215 mL), add morpholine (3.5 kg, 40.0 mol).

  • Heat the mixture to 90 °C and stir for 24 hours.

  • Cool the mixture to room temperature and dilute with water (2.0 L).

  • Filter the yellow solid that precipitates, wash with water, and dry to obtain the final product, 4-methyl-5-nitro-7-azaindole.

    • Causality Note: Morpholine acts as a base to facilitate both the desilylation of the alkyne and the subsequent intramolecular nucleophilic attack of the amino group onto the alkyne, leading to cyclization.

Conclusion and Recommendations

For researchers and drug development professionals requiring a reliable and scalable source of 4-methyl-5-nitro-7-azaindole, the choice of precursor is critical.

  • Not Recommended: The direct nitration of 4-methyl-7-azaindole is not a viable industrial method due to poor selectivity and low yields.[1] It should be avoided unless for small-scale exploratory work where isomer separation is feasible.

  • Recommended: The use of a pre-nitrated pyridine precursor , specifically following the three-step sequence of iodination, Sonogashira coupling, and metal-free cyclization, is the most authoritative and field-proven strategy.[3][4] This route offers unparalleled control over regiochemistry, has been demonstrated to be highly scalable and efficient, and avoids many of the safety and purity issues associated with direct nitration. This makes it the superior choice for producing high-quality material for pharmaceutical development.

References

A Senior Application Scientist's Guide to Catalyst Selection for Dihalopyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of dihalopyridines is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. The strategic introduction of substituents onto the pyridine core via cross-coupling reactions is a powerful tool, yet the choice of catalyst is paramount to achieving the desired regioselectivity and yield. This guide provides an in-depth comparison of catalyst systems for the cross-coupling of dihalopyridines, supported by experimental data and mechanistic insights to empower you in your synthetic endeavors.

The Challenge of Regioselectivity in Dihalopyridine Functionalization

Dihalopyridines present a unique challenge due to the presence of multiple reactive sites. The inherent electronic properties of the pyridine ring, with the nitrogen atom exerting an electron-withdrawing effect, influence the reactivity of the carbon-halogen bonds. Generally, the halide position adjacent to the nitrogen (C2 or C6) is more activated towards oxidative addition, the initial step in most palladium-catalyzed cross-coupling reactions. However, factors such as the nature of the halogen, the steric and electronic properties of the catalyst's ligands, and the reaction conditions can be modulated to achieve selective functionalization at other positions, a crucial aspect for building molecular complexity.[1][2][3]

This guide will explore catalyst performance across the most prevalent cross-coupling reactions utilized in the functionalization of dihalopyridines: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, and Kumada couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[4] The choice of catalyst is critical, especially when dealing with less reactive chloro-pyridines.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling
Catalyst SystemDihalopyridine SubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Key Observations & SelectivityReference
Pd(OAc)₂ / SPhos2,6-DichloropyridineArylboronic acidK₃PO₄Toluene/H₂O100-HighSPhos is a bulky, electron-rich ligand effective for activating C-Cl bonds.[5]BenchChem
Pd/IPr2,4-DichloropyridineArylboronic acidK₃PO₄DioxaneRT2485Highly C4-selective due to the sterically hindered N-heterocyclic carbene (NHC) ligand.[1][6]BenchChem
Pd(PPh₃)₄3,5-DibromopyridinePhenylboronic acidK₂CO₃Toluene/H₂O801285A traditional catalyst, often effective for more reactive bromopyridines.[7]BenchChem
PEPPSI-IPr3-BromopyridinePhenylboronic acidCs₂CO₃t-AmylOH100298Highly active NHC-based precatalyst allowing for low catalyst loading.[7]BenchChem
PdCl₂(dppf)4-Bromopyridine-----Good to ExcellentA standard catalyst for routine couplings of bromopyridines.[6]BenchChem

Causality Behind Catalyst Choice: For challenging substrates like 2,6-dichloropyridine, the use of electron-rich and sterically bulky phosphine ligands such as SPhos is crucial. These ligands facilitate the oxidative addition of the C-Cl bond to the palladium center, which is often the rate-limiting step.[8] In the case of achieving unconventional C4-selectivity with 2,4-dichloropyridine, a very sterically hindered N-heterocyclic carbene (NHC) ligand like IPr is employed.[1] This ligand is believed to favor a different mechanistic pathway, potentially involving a low-coordinate palladium species that preferentially activates the C4 position.[2] For more reactive substrates like bromopyridines, traditional catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) can be sufficient.[6][7]

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)-X Ar-X Ar-Pd(II)-R Ar-Pd(II)(L_n)-R Ar-Pd(II)-X->Ar-Pd(II)-R R-B(OR')_2 Base Transmetalation Transmetalation (R-B(OR')_2) Ar-Pd(II)-R->Pd(0)L_n Coupled_Product Ar-R Ar-Pd(II)-R->Coupled_Product Reductive_Elimination Reductive Elimination Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)-X Ar-X Amine_Complex [Ar-Pd(II)(L_n)(HNR₂)]X Ar-Pd(II)-X->Amine_Complex R₂NH Amine_Coordination Amine Coordination (R₂NH) Amido_Complex Ar-Pd(II)(L_n)(NR₂) Amine_Complex->Amido_Complex Base Deprotonation Deprotonation (Base) Amido_Complex->Pd(0)L_n Coupled_Product Ar-NR₂ Amido_Complex->Coupled_Product Reductive_Elimination Reductive Elimination

References

Introduction: The Significance of the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cost-Effective Synthesis of 4-Methyl-5-Nitro-7-Azaindole

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, serving as a bioisostere of indole in numerous biologically active compounds. Its unique hydrogen bonding capabilities and electronic properties have made it a cornerstone in the development of therapeutics targeting kinases, viruses, and other critical biological targets. Within this class, substituted derivatives like 4-methyl-5-nitro-7-azaindole are invaluable building blocks, providing key vectors for molecular elaboration in drug discovery programs.

The introduction of a nitro group, in particular, serves a dual purpose: it acts as a potent electron-withdrawing group that can modulate the electronic character of the ring system, and it provides a versatile chemical handle for further functionalization, most commonly through reduction to an amino group. However, the synthesis of such specifically substituted azaindoles presents significant challenges, including regioselectivity control and the harsh conditions often required, which can impact scalability and cost.

This guide provides a comparative analysis of synthetic strategies for producing 4-methyl-5-nitro-7-azaindole, with a primary focus on cost-effectiveness, scalability, safety, and overall process efficiency. We will delve into the causality behind experimental choices, present detailed protocols, and offer a data-driven comparison to aid researchers and process chemists in selecting the optimal route for their needs.

Retrosynthetic Analysis and Core Synthetic Challenges

A logical retrosynthetic analysis of 4-methyl-5-nitro-7-azaindole reveals two primary disconnection approaches, each centered on the formation of one of the heterocyclic rings.

G cluster_0 Strategy 1: 'Pyridine First' Approach cluster_1 Strategy 2: 'Pyrrole First' Approach cluster_2 Strategy 3: Late-Stage Functionalization target 4-Methyl-5-nitro-7-azaindole pyrrole_formation Pyrrole Ring Formation (e.g., Cyclization) target->pyrrole_formation C-N, C-C bond formation pyridine_formation Pyridine Ring Formation (e.g., Annulation) target->pyridine_formation C-C, C-N bond formation nitration Direct C-H Nitration target->nitration C-H Activation pyridine Pre-functionalized Pyridine (2-Amino-3-methyl-5-nitropyridine derivative) pyrrole_formation->pyridine pyrrole Substituted Pyrrole pyridine_formation->pyrrole azaindole_core 4-Methyl-7-azaindole nitration->azaindole_core

Caption: Retrosynthetic analysis of 4-methyl-5-nitro-7-azaindole.

The primary challenges in synthesizing this target molecule are:

  • Regiocontrol of Nitration: The pyridine ring is electron-deficient, making electrophilic aromatic substitution like nitration difficult and often requiring harsh conditions (e.g., fuming nitric and sulfuric acids). Furthermore, directing the nitro group specifically to the C5 position in the presence of other substituents can be challenging.

  • Pyrrole Ring Formation: Constructing the pyrrole ring onto an electron-deficient pyridine precursor can be inefficient. Classic indole syntheses like the Fischer, Bartoli, or Leimgruber-Batcho methods often give poor results with pyridinyl substrates due to the harsh conditions required.[1][2]

  • Cost and Availability of Starting Materials: The cost-effectiveness of any route is heavily dependent on the price and commercial availability of the starting pyridine or pyrrole derivatives.

Comparative Analysis of Synthetic Strategies

We will now compare the three major strategies derived from our retrosynthetic analysis. The most viable and scalable routes typically follow the "Pyridine First" approach, where the pyrrole ring is constructed upon a pre-functionalized pyridine core.

Strategy 1: The "Pyridine First" Approach via Sonogashira Coupling and Cyclization

This modern and highly effective strategy has proven to be robust, scalable, and versatile for a wide range of azaindole derivatives.[1] It avoids many of the pitfalls of classical methods by building the pyrrole ring under relatively mild, metal-catalyzed conditions. The general workflow is outlined below.

G start 2-Amino-3-methyl- 5-nitropyridine iodination Step 1: Iodination (e.g., KIO3, KI, H2SO4) start->iodination intermediate1 2-Amino-4-iodo-3-methyl- 5-nitropyridine iodination->intermediate1 sonogashira Step 2: Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) intermediate1->sonogashira intermediate2 2-Amino-3-methyl-5-nitro- 4-(trimethylsilylethynyl)pyridine sonogashira->intermediate2 cyclization Step 3: Cyclization (Base-mediated) intermediate2->cyclization product 4-Methyl-5-nitro- 7-azaindole cyclization->product

Caption: Workflow for the Sonogashira coupling and cyclization route.

Causality and Experimental Choices:

  • Why start with 2-Amino-3-methyl-5-nitropyridine? This starting material is commercially available or accessible via multicomponent reactions.[3] It strategically places the key amino and methyl groups, which will become the N1 and C4-methyl of the final product, respectively. The nitro group is already in the desired C5 position, circumventing the challenges of late-stage nitration.

  • Why Iodination at C4? The next step requires installing a handle for cross-coupling. Iodination is chosen because iodo-aromatics are highly reactive in palladium-catalyzed reactions like the Sonogashira coupling. The iodination is directed to the C4 position, ortho to the amino group and meta to the nitro group.

  • Why Sonogashira Coupling? This reaction efficiently forms the crucial C-C bond that will become the C3-C3a bond of the pyrrole ring. Using trimethylsilylacetylene is cost-effective and the TMS group can be easily removed during the subsequent cyclization step.[1]

  • Why Base-Mediated Cyclization? The final ring-closing step is an intramolecular cyclization where the C2-amino group attacks the alkyne. This is often promoted by a base and can proceed under metal-free conditions, which simplifies purification and reduces cost. A study on the synthesis of 5-nitro-7-azaindole found that a simple base like morpholine in water can effectively catalyze this cyclization on a multi-kilogram scale.[1]

Advantages:

  • High yields and excellent regioselectivity.

  • Demonstrated scalability to multi-kilogram production.[1]

  • Avoids harsh nitration conditions on the sensitive azaindole core.

  • Modular nature allows for the synthesis of diverse analogues.

Disadvantages:

  • Requires palladium and copper catalysts, which can be costly and require removal from the final product.

  • Three-step sequence from the pyridine starting material.

Strategy 2: The Leimgruber-Batcho Approach

The Leimgruber-Batcho indole synthesis is a classic and powerful method that can be adapted for azaindoles. It involves the condensation of an ortho-methyl nitropyridine with a formamide acetal to form an enamine, followed by reductive cyclization.[4]

Experimental Pathway:

  • Enamine Formation: React 2,4-dimethyl-3-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reductive Cyclization: The resulting enamine is then reduced (e.g., with Fe/AcOH, H₂/Pd-C, or sodium dithionite). The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine, eliminating dimethylamine to form the pyrrole ring.

Causality and Experimental Choices:

  • Why 2,4-dimethyl-3-nitropyridine? This starting material positions the nitro group and the "benzylic" methyl group correctly for the cyclization. The nitro group at C3 will be reduced to form the pyrrole nitrogen, and the methyl at C4 will become the C4-methyl of the product. The challenge is that the final product would be 4-methyl-5-nitro-6-azaindole , not 7-azaindole. To make the desired 7-azaindole, one would need to start with a 3-methyl-2-nitropyridine derivative, which presents different regiochemical challenges.

  • Why Reductive Cyclization? This key step cleverly combines the reduction of the nitro group and the ring formation into a single transformation, making the process convergent.

Advantages:

  • Often a one-pot or two-step process.[4]

  • Uses relatively inexpensive reagents (iron, acetic acid).

Disadvantages:

  • The required starting materials (specifically substituted nitromethylpyridines) may not be readily available.

  • Yields can be variable with electron-deficient pyridine substrates.

  • Controlling the regiochemistry to produce the correct 7-azaindole isomer is a significant challenge with this method.

Strategy 3: Late-Stage C-H Nitration

Directly nitrating the 4-methyl-7-azaindole core is an appealingly short route. However, this is by far the most challenging approach. Electrophilic nitration of the 7-azaindole core typically occurs on the electron-rich pyrrole ring at the C3 position. Nitration on the pyridine ring requires forcing conditions that can lead to decomposition or the formation of multiple isomers.

Recent advances in organometallic chemistry have enabled site-selective C-H functionalization. For instance, palladium-catalyzed C-H nitration of N-aryl-7-azaindoles has been reported, directing the nitro group to the C5 position.[5]

Experimental Pathway:

  • N-Protection/Directing Group: The azaindole nitrogen is typically protected with a directing group (e.g., an aryl group).

  • Pd-Catalyzed Nitration: The substrate is treated with a nitrating agent (e.g., AgNO₂, PhI(OAc)₂) in the presence of a palladium catalyst.

  • Deprotection: The directing group is removed.

Advantages:

  • Potentially the shortest synthetic route.

  • Represents a modern and elegant chemical transformation.

Disadvantages:

  • High Cost: Requires stoichiometric silver salts and expensive palladium catalysts and ligands.

  • Poor Atom Economy: The use of directing groups adds steps and generates waste.

  • Scalability Issues: These methods are often difficult to scale up due to catalyst cost, sensitivity, and product purification challenges.

  • Regioselectivity: While selective, it may not be perfectly exclusive, leading to difficult-to-separate isomers.

Quantitative Comparison and Recommendation

To provide a clear, objective comparison, the key metrics for each strategy are summarized below. The Sonogashira coupling route is benchmarked using data adapted from the scalable synthesis of the closely related 5-nitro-7-azaindole.[1]

MetricStrategy 1: Sonogashira CouplingStrategy 2: Leimgruber-BatchoStrategy 3: Late-Stage C-H Nitration
Starting Material 2-Amino-3-methyl-5-nitropyridine2,4-Dimethyl-3-nitropyridine4-Methyl-7-azaindole
Availability/Cost ModeratePotentially low/custom synthesisModerate
Number of Steps 32 (often one-pot)3 (including protection/deprotection)
Typical Overall Yield ~70-80%[1]30-50% (variable)[4]<40% (often lower)[5]
Key Reagents Pd/Cu catalysts, TMS-acetyleneDMF-DMA, Fe/AcOHPd(OAc)₂, specialized ligands, AgNO₂
Reagent Cost Moderate (catalyst cost)LowVery High
Scalability Proven (Multi-kg scale)[1]ModeratePoor
Safety/Waste Heavy metal wasteIron sludge, solvent wasteHeavy metal and oxidant waste
Recommendation Most Cost-Effective & Scalable Feasible for small scale, isomer issuesAcademically interesting, not cost-effective

Detailed Experimental Protocol: Recommended Synthesis

The following protocol is adapted from the highly successful multikilogram synthesis of 5-nitro-7-azaindole[1] and is modified for the 4-methyl target.

Step 1: Synthesis of 2-Amino-4-iodo-3-methyl-5-nitropyridine
  • To a solution of 2-amino-3-methyl-5-nitropyridine (1.0 kg, 6.49 mol) in sulfuric acid (2 M, 11 L), add potassium periodate (0.55 kg, 2.39 mol) portion-wise at room temperature over 30 minutes.

  • Heat the reaction mixture to reflux.

  • Add a solution of potassium iodide (1.08 kg, 6.49 mol) in water dropwise over 2 hours.

  • Maintain the reflux for an additional 1.5 hours. Monitor reaction completion by TLC or HPLC.

  • Cool the mixture to room temperature and carefully neutralize with solid sodium bicarbonate until gas evolution ceases.

  • Add sodium thiosulfate to quench any remaining iodine.

  • The solid product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the title compound.

    • Expected Yield: ~85-90%

Step 2: Synthesis of 2-Amino-3-methyl-5-nitro-4-(trimethylsilylethynyl)pyridine
  • In a suitable reactor, create a mixture of 2-amino-4-iodo-3-methyl-5-nitropyridine (1.0 kg, 3.57 mol), triethylamine (4.0 L), and N,N-dimethylformamide (1.0 L).

  • Degas the mixture with a nitrogen stream for 30 minutes.

  • Add copper(I) iodide (0.05 kg, 0.26 mol) and bis(triphenylphosphine)palladium(II) chloride (0.05 kg, 0.07 mol) to the reaction mass.

  • Add trimethylsilylacetylene (0.42 kg, 4.28 mol) dropwise while maintaining the temperature.

  • Stir the reaction mixture for 3 hours at room temperature. Monitor completion by TLC or HPLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. The product can be purified by crystallization or used directly in the next step.

    • Expected Yield: ~85-90%

Step 3: Synthesis of 4-Methyl-5-nitro-7-azaindole
  • To a solution of 2-amino-3-methyl-5-nitro-4-(trimethylsilylethynyl)pyridine (1.0 kg, 4.00 mol) in water (230 mL), add morpholine (3.5 kg, 40.0 mol).

  • Heat the mixture to 90 °C and stir for 24 hours. Monitor completion by TLC or HPLC.

  • Cool the mixture to room temperature and dilute with water (2.0 L).

  • A yellow solid product will precipitate. Filter the solid, wash with water, and dry under vacuum to obtain the final product, 4-methyl-5-nitro-7-azaindole.

    • Expected Yield: ~85-90%

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-iodo-4-methyl-5-nitropyridine
Reactant of Route 2
3-Bromo-2-iodo-4-methyl-5-nitropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.